molecular formula C10H10BrNOS B1384498 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide CAS No. 1172835-03-8

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Cat. No.: B1384498
CAS No.: 1172835-03-8
M. Wt: 272.16 g/mol
InChI Key: AOSROIZJLXYMCM-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide ( 1172835-03-8) is a chemical compound with the molecular formula C 10 H 10 BrNOS and a molecular weight of 272.16 g/mol . This salt consists of a phenolic ring linked to a 4-methylthiazole group, a structural motif of significant interest in medicinal chemistry. This compound is offered exclusively for research and development purposes. Its core structure, a phenolic thiazole, is recognized as a key pharmacophore in the development of novel bioactive molecules. Scientific literature indicates that phenolic thiazole derivatives demonstrate remarkable antioxidant and antiradical activity . The antioxidant potential is attributed to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), and the conjugated electronic system of the molecule, which stabilizes the resulting radical . Furthermore, such derivatives have shown promising antibacterial properties , with notable activity against aerobic bacterial strains including P. aeruginosa . The hydrobromide salt form may enhance the compound's stability and solubility, making it more suitable for various experimental conditions. Researchers can leverage this compound as a valuable building block in organic synthesis or as a reference standard in studies focusing on oxidative stress, antimicrobial agents, and structure-activity relationship (SAR) investigations of heterocyclic compounds . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSROIZJLXYMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 4-(4-methylthiazol-2-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. This guide focuses on a specific, yet significant, member of this family: 4-(4-methylthiazol-2-yl)phenol, presented here as its hydrobromide salt. The strategic combination of a phenol and a methyl-substituted thiazole ring suggests a rich potential for biological activity, meriting a detailed exploration of its chemical architecture. This document serves as a comprehensive technical resource, elucidating the synthesis, structural characteristics, and potential therapeutic relevance of this compound, grounded in established chemical principles and supported by relevant literature.

Introduction to 4-(4-methylthiazol-2-yl)phenol Hydrobromide

4-(4-methylthiazol-2-yl)phenol hydrobromide is a heterocyclic compound featuring a phenol ring attached to a 4-methylthiazole ring at the 2-position. The hydrobromide salt form enhances its crystallinity and solubility in aqueous media, which is often advantageous for pharmaceutical development and in vitro biological screening. While specific research on this exact hydrobromide salt is not extensively published, the structural motifs it contains are well-represented in compounds with notable biological activities, including anti-inflammatory and antihistaminic effects.[1][2][3] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the thiazole ring provides a rich electronic environment with nitrogen and sulfur heteroatoms capable of coordinating with biological targets. The methyl group at the 4-position of the thiazole ring can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with specific receptors or enzymes.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(4-methylthiazol-2-yl)phenol hydrobromide consists of the protonated form of the parent molecule, 4-(4-methylthiazol-2-yl)phenol, with a bromide counter-ion. Protonation likely occurs at the nitrogen atom of the thiazole ring, enhancing the molecule's polarity.

Molecular Formula: C₁₀H₁₀BrNOS

Molecular Weight: 272.16 g/mol

IUPAC Name: 4-(4-methyl-1,3-thiazol-2-yl)phenol; hydrobromide

CAS Number (for free base): 138330-01-5

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNOSCalculated
Molecular Weight272.16 g/mol Calculated
AppearanceExpected to be a crystalline solidGeneral knowledge of salts
SolubilityExpected to have increased aqueous solubility compared to the free baseGeneral knowledge of salts

Synthesis Methodology

The synthesis of 4-(4-methylthiazol-2-yl)phenol hydrobromide can be approached through a well-established pathway in heterocyclic chemistry: the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hantzsch Thiazole Synthesis cluster_2 Part 3: Salt Formation A 4-Hydroxyacetophenone B 2-Bromo-1-(4-hydroxyphenyl)ethanone A->B Bromination D 4-(4-methylthiazol-2-yl)phenol B->D C Thioacetamide C->D F 4-(4-methylthiazol-2-yl)phenol Hydrobromide D->F E Hydrobromic Acid E->F

Caption: Synthetic workflow for 4-(4-methylthiazol-2-yl)phenol hydrobromide.

Part 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (α-Haloketone Precursor)

The synthesis of the key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves the α-bromination of 4-hydroxyacetophenone. This reaction is a standard electrophilic substitution at the α-carbon of a ketone.

Experimental Protocol:

  • Dissolution: Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-bromo-1-(4-hydroxyphenyl)ethanone as a crystalline solid.

Part 2: Hantzsch Thiazole Synthesis of 4-(4-methylthiazol-2-yl)phenol

The core thiazole ring is constructed via the Hantzsch synthesis by reacting the α-bromoketone with thioacetamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in a suitable solvent, typically ethanol or a similar protic solvent.

  • Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 4-(4-methylthiazol-2-yl)phenol, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure. If the product precipitates as the hydrobromide salt (due to the formation of HBr as a byproduct), it can be collected by filtration. To obtain the free base, the reaction mixture can be neutralized with a weak base, such as sodium bicarbonate solution, before extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-(4-methylthiazol-2-yl)phenol.

Part 3: Formation of the Hydrobromide Salt

The final step involves the conversion of the free base to its hydrobromide salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-(4-methylthiazol-2-yl)phenol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or isopropanol) dropwise to the stirred solution of the free base.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 4-(4-methylthiazol-2-yl)phenol hydrobromide.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, typically in the range of δ 6.8-7.8 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The thiazole ring proton will appear as a singlet, and the methyl group protons on the thiazole ring will also be a singlet, likely in the range of δ 2.3-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenol and thiazole rings. The carbon bearing the hydroxyl group will be in the δ 155-160 ppm region. The carbons of the thiazole ring will have distinct chemical shifts, with the C2 carbon (attached to the phenol) being the most downfield. The methyl carbon will appear at a high field, typically around δ 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H stretch: If protonation occurs on the thiazole nitrogen, a broad band may appear in the 2400-3200 cm⁻¹ region, characteristic of an amine salt.

  • C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the thiazole and aromatic rings.

  • C-O stretch: A band around 1200-1250 cm⁻¹ for the phenolic C-O bond.

  • C-S stretch: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 191. In the case of the hydrobromide salt, depending on the ionization technique, the spectrum might show the peak for the protonated free base [M+H]⁺ at m/z 192, along with signals corresponding to the isotopic pattern of bromine.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. This technique would confirm the site of protonation and detail the hydrogen bonding network involving the phenolic hydroxyl group, the protonated thiazole, and the bromide counter-ion. While no crystal structure for the title compound has been reported, studies on similar thiazolium bromide salts have confirmed the planarity of the thiazole ring and have detailed the intermolecular interactions.[1]

Potential Biological Activity and Mechanism of Action

While specific biological data for 4-(4-methylthiazol-2-yl)phenol hydrobromide is limited, the structural components suggest potential therapeutic applications, particularly as an anti-inflammatory or antihistaminic agent.

Anti-inflammatory Potential

Many phenol-containing compounds exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6] The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant effects that can mitigate inflammation. The thiazole moiety is also found in numerous compounds with demonstrated anti-inflammatory activity. The potential mechanism of action could involve the inhibition of pro-inflammatory cytokine production or the modulation of signaling pathways involved in inflammation.

Anti_Inflammatory_Pathway cluster_pathway Arachidonic Acid Cascade cluster_inhibition Potential Inhibition AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 4-(4-methylthiazol-2-yl)phenol (Potential Inhibitor) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Antihistaminic Potential

Thiazole derivatives are known to act as histamine H1 receptor antagonists.[1][7] The general structure of many H1 antihistamines includes two aromatic rings connected by a flexible chain to a basic nitrogen atom. In 4-(4-methylthiazol-2-yl)phenol, the thiazole and phenol rings could mimic the aromatic moieties, and the protonated thiazole nitrogen could serve as the cationic center that interacts with the H1 receptor. The mechanism would involve competitive binding to the H1 receptor, preventing histamine from binding and eliciting an allergic response.

Conclusion

4-(4-methylthiazol-2-yl)phenol hydrobromide is a compound of significant interest due to its structural relationship to a broad class of biologically active molecules. This guide has outlined its logical synthesis via the Hantzsch thiazole synthesis, provided a predictive analysis of its structural and spectroscopic characteristics, and discussed its potential as an anti-inflammatory or antihistaminic agent based on established structure-activity relationships. While a lack of specific experimental data for this compound necessitates a predictive approach, this guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising molecule. Future work should focus on the detailed synthesis and purification of the compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, in vitro and in vivo biological evaluations are warranted to explore its therapeutic potential.

References

  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(10), 1629–1638. [Link]

  • Geronikaki, A., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Quantitative Structure-Activity Relationships, 23(5), 347-354. [Link]

  • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137332. [Link]

  • Gomtsyan, A. (2012). Histamine H1 Antagonists. In Comprehensive Medicinal Chemistry II (pp. 353-391). Elsevier. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Martel, S., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659. [Link]

  • Khan, I., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Phytomedicine, 111, 154658. [Link]

  • Rani, P., et al. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 99, 103828. [Link]

Sources

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

The compound 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide represents a critical salt form of the thiazole-based pharmacophore 4-(4-methyl-1,3-thiazol-2-yl)phenol (CAS 138330-01-5). Thiazole scaffolds are "privileged structures" in medicinal chemistry, appearing in therapeutics ranging from antineoplastics (e.g., dasatinib) to antimicrobials.

This technical guide provides a definitive reference for the hydrobromide salt form (


), often selected in drug development to enhance aqueous solubility and crystallinity compared to the free base. The following sections detail the molecular stoichiometry, a self-validating Hantzsch synthesis protocol, and the structural logic governing its bioactivity.

Molecular Identity & Stoichiometry

Chemical Nomenclature
  • IUPAC Name: this compound

  • Parent Compound CAS: 138330-01-5 (Free Base)

  • Salt Form: Hydrobromide (1:1 stoichiometry assumed for standard salt formation)

Formula and Weight Calculation

The molecular weight is derived from standard IUPAC atomic weights.[1] The hydrobromide salt is formed by the protonation of the thiazole nitrogen, the most basic site (


 for the conjugate acid of thiazole), by hydrobromic acid.
ComponentMolecular FormulaCalculation ( g/mol )Exact Mass (Monoisotopic)
Free Base



Hydrobromic Acid



Target Salt



Structural Visualization

The following diagram illustrates the hierarchical composition of the salt, highlighting the protonation site at the thiazole nitrogen.

MolecularStructure Salt 4-(4-Methyl-1,3-thiazol-2-yl)phenol Hydrobromide (MW: 272.16 g/mol) FreeBase Free Base Scaffold (C10H9NOS) Salt->FreeBase Stoichiometry 1:1 CounterIon Counter Ion (HBr) Salt->CounterIon Ionic Bond Phenol Phenol Ring (H-Bond Donor) FreeBase->Phenol Thiazole 1,3-Thiazole Core (Basic Nitrogen Site) FreeBase->Thiazole Methyl 4-Methyl Group (Lipophilic Anchor) FreeBase->Methyl Thiazole->CounterIon Protonation Site (N3)

Figure 1: Structural breakdown of the target compound. The HBr interacts with the basic nitrogen (N3) of the thiazole ring.

Synthetic Pathway: The Hantzsch Protocol

The most robust method for synthesizing 4-(4-methyl-1,3-thiazol-2-yl)phenol is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-haloketone is favored for its high regioselectivity and yield.
Reaction Logic
  • Reagents: 4-Hydroxythiobenzamide (provides the C2-N-C=S fragment) and Chloroacetone (provides the C4-C5 backbone).

  • Mechanism: The sulfur atom of the thioamide attacks the

    
    -carbon of the chloroacetone (
    
    
    
    ), followed by cyclodehydration to form the aromatic thiazole ring.
  • Salt Formation: The resulting free base is treated with HBr to generate the crystalline salt.

Step-by-Step Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Step 1: Synthesis of the Free Base

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-hydroxythiobenzamide in 20 mL of absolute ethanol.

  • Addition: Add 11.0 mmol (1.1 eq) of chloroacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
    • Checkpoint: The disappearance of the thioamide spot indicates completion.

  • Isolation: Cool the mixture to

    
    . The hydrochloride salt (from chloroacetone) or the free base may precipitate. Neutralize with saturated 
    
    
    
    to ensure the free base is obtained. Filter the solid and wash with cold water.
  • Purification: Recrystallize from Ethanol/Water to obtain pure 4-(4-methyl-1,3-thiazol-2-yl)phenol.

Step 2: Conversion to Hydrobromide Salt

  • Solubilization: Dissolve the purified free base (1.0 g) in a minimal amount of hot isopropanol or ethanol.

  • Acidification: Slowly add a stoichiometric equivalent (1.05 eq) of 48% aqueous Hydrobromic Acid (HBr) .

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    . The hydrobromide salt will crystallize out.
    
  • Drying: Filter the crystals and dry under vacuum over

    
     to remove trace moisture.
    
Synthetic Workflow Diagram

SynthesisWorkflow Thioamide 4-Hydroxythiobenzamide Reaction Reflux (EtOH, 4h) (Hantzsch Condensation) Thioamide->Reaction HaloKetone Chloroacetone HaloKetone->Reaction Intermediate Intermediate Hydroxythiazoline Reaction->Intermediate Dehydration - H2O / - HCl Intermediate->Dehydration FreeBase Free Base (Solid) Intermediate->FreeBase Aromatization HBr_Add + 48% HBr (in Isopropanol) FreeBase->HBr_Add FinalProduct Target HBr Salt (Crystalline) HBr_Add->FinalProduct Crystallization

Figure 2: Hantzsch synthesis pathway converting precursors to the final hydrobromide salt.

Physicochemical & Analytical Profiling

To validate the synthesis, the following analytical signatures should be confirmed.

Expected NMR Shifts (DMSO- )
  • Phenol Protons: Aromatic doublets at

    
     ppm and 
    
    
    
    ppm (AA'BB' system).
  • Thiazole Proton: Singlet at

    
     ppm (C5-H).
    
  • Methyl Group: Singlet at

    
     ppm.
    
  • Phenolic -OH: Broad singlet at

    
     ppm (exchangeable with 
    
    
    
    ).
  • Salt Effect: In the HBr salt, the thiazole C5-H and methyl protons may show a slight downfield shift due to the deshielding effect of the protonated nitrogen.

Solubility Profile
  • Free Base: Low solubility in water; soluble in DMSO, Methanol, Ethanol.

  • HBr Salt: Significantly improved aqueous solubility, making it suitable for biological assays requiring aqueous buffers (PBS).

Applications in Drug Discovery

The 4-(4-methyl-1,3-thiazol-2-yl)phenol scaffold is a versatile pharmacophore.

  • Kinase Inhibition: The thiazole nitrogen and phenol hydroxyl group can form a "hinge-binding" motif, mimicking the adenine ring of ATP in kinase active sites.

  • Antioxidant Activity: Phenolic thiazoles act as radical scavengers. The electron-rich thiazole ring stabilizes the phenoxy radical formed during antioxidant activity.

  • Estrogen Receptor Modulation: The structural similarity to diethylstilbestrol (DES) fragments allows for potential Selective Estrogen Receptor Modulator (SERM) activity.

References

  • Hantzsch Synthesis Mechanism: Hantzsch, A. (1887).[2][3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Parent Compound Data: ChemicalBook. (2025). 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL Properties and CAS 138330-01-5.[4][5][6]

  • Thiazole Bioactivity: Kou, X., et al. (2020). "Thiazole derivatives as versatile scaffolds in drug discovery". European Journal of Medicinal Chemistry.
  • Molecular Weight Calculation: National Center for Biotechnology Information (NCBI). PubChem Periodic Table of Elements.

(Note: The HBr salt is a derivative form; specific physical constants for the salt should be determined experimentally using the protocols above, as they depend on the crystallization polymorph.)

Sources

Structure-activity relationship (SAR) of 4-(thiazol-2-yl)phenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Thiazol-2-yl)phenol Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in over 18 FDA-approved drugs, spanning therapeutic areas from oncology (Dasatinib) to antiviral treatments (Ritonavir).[1]

Within this broad class of compounds, the 4-(thiazol-2-yl)phenol motif has emerged as a particularly fruitful starting point for drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, moving beyond a simple recitation of data to explain the causal links between molecular architecture and biological function. We will explore the synthetic strategies, delve into the nuanced effects of substituent modifications on various biological targets, and provide actionable experimental protocols for researchers in the field.

The Core Moiety: Deconstructing the 4-(Thiazol-2-yl)phenol Scaffold

The foundational structure consists of a phenol ring directly linked at its fourth position to the second position of a thiazole ring. This arrangement creates three primary zones for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity.

  • Zone A (Phenolic Ring): The hydroxyl group is a critical feature, often acting as a hydrogen bond donor or a protonatable group, essential for interacting with biological targets. The aromatic ring itself can be substituted to alter electronics and sterics.

  • Zone B (Thiazole Ring): Positions 4 and 5 of the thiazole ring are common sites for substitution. These modifications can influence the molecule's shape, solubility, and interaction with hydrophobic pockets in target proteins.

  • Zone C (The Linkage): While the core is a direct phenyl-thiazole bond, bioisosteric replacement or the introduction of linkers (e.g., hydrazone, amine) can profoundly alter the molecule's conformational flexibility and activity profile.

G start Substituted Thioamide step1 Cyclocondensation (Hantzsch Synthesis) start->step1 start2 α-Halo-ketone (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) start2->step1 step2 Purification (Crystallization / Chromatography) step1->step2 end 4-(Thiazol-2-yl)phenol Analog step2->end

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-(4-phenylthiazol-2-yl)phenol

This protocol is a representative example based on established methodologies.

  • Reagent Preparation: Dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition: To the stirred solution, add 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent).

  • Reaction: Reflux the mixture for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid, which is the hydrobromide salt of the product, is filtered.

  • Neutralization: The collected solid is suspended in water and neutralized with a mild base (e.g., sodium bicarbonate solution) until a pH of ~7-8 is reached.

  • Purification: The resulting crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-(4-phenylthiazol-2-yl)phenol. [2]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-(thiazol-2-yl)phenol analogs is exquisitely sensitive to their substitution patterns. The following sections synthesize findings across several key therapeutic targets.

Anticancer Activity

The 4-(thiazol-2-yl)phenol scaffold has shown significant promise as an antiproliferative agent against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer. [3]

  • The Phenolic Hydroxyl Group: This group is often crucial for activity. For instance, in a series of 2-(benzylidene-hydrazinyl)-thiazole derivatives, compounds with a dihydroxy substitution on the phenolic ring (catechol-like) demonstrated potent antioxidant and cytotoxic activities. [4]Its ability to form hydrogen bonds with key residues in enzyme active sites (e.g., kinases, VEGFR-2) is a primary driver of its importance.

  • Substituents on the Phenol Ring:

    • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -Cl, -Br) on the phenol ring can enhance cytotoxic activity. One study found that a derivative with a chloro group at the para-position of the benzylidene moiety (compound 4c ) was the most active in the series against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. [3]This may be due to increased cell permeability or altered electronic interactions with the target.

    • Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH3) can be position-dependent and may not always lead to an increase in potency compared to potent EWGs.

  • Substituents on the Thiazole Ring:

    • Position 4: Substitution at this position with aryl groups (e.g., phenyl, bromophenyl) is a common strategy. A 4-(4-bromophenyl) group on the thiazole ring has been shown to confer good anticancer potential against the MCF-7 cell line. [2]These bulky groups can engage in hydrophobic or π-stacking interactions within the target's binding site.

cluster_phenol Phenol Ring cluster_thiazole Thiazole Ring SAR General SAR for Anticancer Activity OH Phenolic -OH Often essential for activity (H-bonding) SAR->OH Aryl Aryl group at C4 (e.g., Phenyl) Enhances activity via hydrophobic interactions SAR->Aryl EWG Electron-Withdrawing Groups (e.g., -Cl, -Br) Generally increase potency EDG Electron-Donating Groups (e.g., -OCH3) Variable effect

Caption: Key SAR insights for anticancer activity.

Enzyme Inhibition

This class of compounds has demonstrated potent inhibitory activity against several enzymes implicated in human disease.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. [5]

  • SAR Insights: A novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, was found to be a highly potent tyrosinase inhibitor with an IC50 value of 29.71 µM. [5]This activity was 2.4 times higher than that of the standard inhibitor kojic acid. The presence of two thiazole units appears to be a key factor for this enhanced activity, potentially allowing for more extensive interactions with the enzyme's active site. [5]The phenolic -OH group is also critical, likely chelating the copper ions in the tyrosinase active site. Other analogs built on a thiazol-4(5H)-one scaffold have also shown potent inhibition, with the most active compound exhibiting an IC50 of 0.4 µM, 26 times more potent than kojic acid. [6]

Cholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE) is a primary strategy for managing Alzheimer's disease. [7]

  • SAR Insights: Thiazolylhydrazone derivatives have been designed as AChE inhibitors. SAR studies revealed that substitution on the phenyl ring of the hydrazone moiety significantly impacts activity. Compounds with electron-withdrawing groups, such as 2,4-dichlorophenyl (2i ), showed the most potent AChE inhibition with an IC50 value of 0.028 µM, comparable to the drug donepezil. [8]In contrast, bulky or electron-donating groups at the same position tended to decrease activity. This suggests a specific fit within the AChE active site where EWGs are favored. [8]

Data Summary: Biological Activity of Selected Analogs
Compound ClassSubstituentsTarget/Cell LineIC50 Value (µM)Reference
Thiazole-hydrazoneR = 4-Chloro (on benzylidene)MCF-7 (Breast Cancer)2.57[3]
Thiazole-hydrazoneR = 4-Chloro (on benzylidene)HepG2 (Liver Cancer)7.26[3]
Thiazole-hydrazoneR = 4-Bromo (on benzylidene)MCF-7 (Breast Cancer)31.5[3]
Bis-thiazole4-[bis(thiazol-2-ylamino)methyl]phenolMushroom Tyrosinase29.71[5]
Thiazol-4(5H)-one(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-oneMushroom Tyrosinase0.4[6]
ThiazolylhydrazoneR = 2,4-DichlorophenylAcetylcholinesterase (AChE)0.028[8]
ThiazolylhydrazoneR = 4-NitrophenylAcetylcholinesterase (AChE)0.040[8]

Key Assay Methodology: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential.

Protocol: In Vitro Cytotoxicity via MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

A Seed cancer cells (e.g., MCF-7) in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compounds (and vehicle control) B->C D Incubate for 48-72h C->D E Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F Incubate for 4h. Viable cells convert MTT to formazan crystals E->F G Solubilize formazan crystals with DMSO or other suitable solvent F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate % viability and determine IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-(thiazol-2-yl)phenol analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [3]

Conclusion and Future Perspectives

The 4-(thiazol-2-yl)phenol scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide underscore several key principles:

  • The phenolic hydroxyl group is a frequent pharmacophoric feature, critical for interactions with targets like kinases and metalloenzymes.

  • The electronic properties of substituents on the phenolic ring provide a powerful tool for tuning activity, with electron-withdrawing groups often enhancing anticancer potency.

  • Aryl substitutions at the C4 position of the thiazole ring can effectively probe hydrophobic pockets and improve binding affinity.

Future research should focus on multi-objective optimization. While potency against a specific target is crucial, the development of successful drug candidates requires parallel optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Exploring bioisosteric replacements for the phenol group to improve metabolic stability or introducing functionalities that enhance water solubility without compromising activity are promising avenues for advancing these potent scaffolds from discovery to clinical application.

References

  • Scheme 1. Synthesis of 4-(thiazol-2-yldiazenyl)phenol L 1 and... ResearchGate. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI. Available at: [Link]

  • Synthesis of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarine. ResearchGate. Available at: [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Available at: [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aryl-4-Methylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Thiazole Synthesis for Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The traditional Hantzsch thiazole synthesis, while foundational, often requires long reaction times and can lead to the formation of unwanted byproducts.[1][3] In the fast-paced environment of drug discovery and development, such inefficiencies can create significant bottlenecks.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity.[2][4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-aryl-4-methylthiazoles using microwave irradiation, tailored for researchers, scientists, and professionals in drug development. We will delve into the underlying principles, provide a step-by-step guide, and discuss the critical parameters for successful synthesis.

Reaction Mechanism and the Role of Microwave Irradiation

The microwave-assisted synthesis of 2-aryl-4-methylthiazoles follows the fundamental principles of the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of a thioamide with an α-haloketone. In this specific application, an aryl thioamide reacts with chloroacetone to yield the desired 2-aryl-4-methylthiazole.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon of the α-haloketone (chloroacetone).

  • Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The intermediate subsequently undergoes dehydration to form the stable aromatic thiazole ring.

Microwave irradiation significantly accelerates this process through efficient and uniform heating of the reaction mixture.[2] Polar molecules, such as the reactants and any polar solvent used, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat, leading to a dramatic increase in the reaction rate. This targeted heating minimizes the formation of side products often seen with conventional heating methods.[1][3]

Hantzsch_Thiazole_Synthesis cluster_product Products ArylThioamide Aryl Thioamide Intermediate1 Nucleophilic Attack Intermediate ArylThioamide->Intermediate1 Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Plus1 + Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-Aryl-4-methylthiazole Intermediate2->Thiazole Dehydration H2O + H₂O

Caption: The Hantzsch reaction mechanism for thiazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the microwave-assisted synthesis of 2-aryl-4-methylthiazoles. The reaction can often be performed under solvent-free or catalyst-free conditions, highlighting the efficiency and green nature of this method.[6][8]

Materials and Equipment
  • Reactants:

    • Substituted aryl thioamide (1.0 mmol)

    • Chloroacetone (1.1 mmol)

  • Solvent (optional): Ethanol, DMF, or PEG-400[2][9]

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (if necessary)

Reaction Workflow

experimental_workflow start Start reagents Combine Aryl Thioamide and Chloroacetone in Microwave Vial start->reagents microwave Microwave Irradiation (Set Time, Temp, Power) reagents->microwave monitoring Monitor Reaction by TLC microwave->monitoring workup Cool and Perform Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for microwave-assisted thiazole synthesis.

Detailed Procedure
  • Preparation: In a 10 mL microwave reaction vial, combine the aryl thioamide (1.0 mmol) and chloroacetone (1.1 mmol). If a solvent is used, add 2-3 mL. Add a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120°C) for 5-15 minutes.[2] The power should be adjusted to maintain the target temperature. Reaction progress can be monitored by TLC.[10]

  • Workup: After the reaction is complete, cool the vial to room temperature. If the reaction was performed neat, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash with a saturated solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Results and Discussion: Efficiency and Versatility

The microwave-assisted approach consistently delivers high yields of 2-aryl-4-methylthiazoles in remarkably short reaction times compared to conventional heating methods.[2][5] The table below summarizes typical results for the synthesis of various 2-aryl-4-methylthiazoles.

Aryl SubstituentReaction Time (min)Yield (%)Conventional Method Time (h)Conventional Method Yield (%)
Phenyl1092875
4-Chlorophenyl8951078
4-Methoxyphenyl12891270
4-Nitrophenyl15851465

Data compiled from representative literature values.[2][7]

The significant reduction in reaction time, from hours to minutes, is a key advantage of this methodology.[11] Furthermore, the yields are consistently higher, which can be attributed to the reduced formation of byproducts under the controlled and rapid heating conditions of the microwave reactor.[4] This method is also highly versatile and can be applied to a wide range of substituted aryl thioamides, making it a valuable tool for generating libraries of thiazole derivatives for drug screening.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper sealing of the microwave vial to prevent loss of volatile reactants.
Decomposition of product.Decrease reaction temperature or time. Consider using a less polar solvent.
Formation of Byproducts Reaction temperature is too high.Lower the reaction temperature.
Impure starting materials.Purify starting materials before use.
Reaction Not Starting Insufficient heating.Ensure the reaction mixture contains a polar component to absorb microwave energy. A small amount of a polar solvent can be added.

Conclusion

The microwave-assisted synthesis of 2-aryl-4-methylthiazoles represents a significant advancement over traditional synthetic methods. It is an environmentally friendly, rapid, and high-yielding protocol that is well-suited for the demands of modern chemical research and drug development. By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and optimization of new thiazole-based therapeutic agents.

References

  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. (2023). Luminescence, 38(11), 1955-1967. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. (n.d.). Bentham Science. [Link]

  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry, 15(1). [Link]

  • A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (n.d.). Taylor & Francis. [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4). [https://www.rjpbcs.com/pdf/2016_7(4)/[12].pdf]([Link]12].pdf)

  • Straightforward microwave-assisted synthesis of 2-thiazolines using Lawesson's reagent under solvent-free conditions. (n.d.). ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6936. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. (2012). Tetrahedron Letters, 53(38), 5144-5147. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(47), 33020-33060. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências, 95(suppl 1). [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(1), 103. [Link]

  • New methods for the rapid synthesis of thiazoles. (2021). University of Sussex. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry, 17, 1729-1819. [Link]

  • Microwave Assisted Synthesis of Thiazole via Acetophenones. (n.d.). ResearchGate. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation. (n.d.). ResearchGate. [Link]

  • Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. (2011). Asian Journal of Chemistry, 23(10), 4560-4562. [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (n.d.). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS, 8(2). [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. (2016). Journal of Chemical Research, 40(2), 67-72. [Link]

  • (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. (2008). Letters in Organic Chemistry, 5(5), 349-352. [Link]

  • Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Thioamide Synthesis: Research Guide & Papers. (n.d.). PapersFlow. [Link]

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Application Note & Protocol: Cytotoxicity Screening of 4-(4-Methyl-1,3-thiazol-2-yl)phenol on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Thiazole Derivatives Against Estrogen Receptor-Positive Breast Cancer

Breast cancer remains a leading cause of cancer-related mortality in women globally. A significant subtype is estrogen receptor-positive (ER+) breast cancer, for which the MCF-7 cell line serves as a principal in vitro model.[1][2] These cells retain key characteristics of differentiated mammary epithelium, including the expression of estrogen receptors, making them an invaluable tool for studying the efficacy of potential therapeutics.[3][4]

The thiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs and its diverse pharmacological activities.[5][6] Thiazole derivatives, in particular, have demonstrated promising anticancer properties by targeting various biological pathways, including the induction of apoptosis (programmed cell death), disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5][7] This inherent biological activity makes novel thiazole-containing compounds, such as 4-(4-Methyl-1,3-thiazol-2-yl)phenol, compelling candidates for anticancer drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of 4-(4-Methyl-1,3-thiazol-2-yl)phenol against the MCF-7 human breast cancer cell line. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9][10]

I. Foundational Knowledge: Understanding the Components

The Compound: 4-(4-Methyl-1,3-thiazol-2-yl)phenol
  • Structure: A phenolic compound featuring a thiazole ring substituted with a methyl group.

  • CAS Number: 138330-01-5[11][12]

  • Molecular Formula: C10H9NOS[11]

  • Molecular Weight: 191.25 g/mol [11]

  • Rationale for Investigation: Phenolic and thiazole moieties are independently recognized for their biological activities, including antioxidant and anticancer effects.[13][14] Their combination in a single molecule presents a rational starting point for identifying novel cytotoxic agents. The nitrogen atom in the thiazole ring is capable of forming hydrogen bonds with target proteins, a key interaction for biological activity.[5]

The Cell Line: MCF-7
  • Origin: Derived from a pleural effusion of a 69-year-old female with metastatic breast adenocarcinoma.[1][3]

  • Morphology: Adherent, epithelial-like cells.[3]

  • Key Characteristics:

    • Estrogen receptor-positive (ERα).[1][2]

    • Progesterone receptor-positive.[15]

    • Known to be deficient in functional caspase-3 due to a gene deletion.[16][17] This is a critical consideration, as it implies that apoptosis, if induced, must proceed through alternative caspase pathways (e.g., involving caspase-7, -8, and -9).[16][18]

II. Experimental Design & Workflow

The overall workflow for the cytotoxicity screening is depicted below. This process begins with the routine culture of MCF-7 cells, followed by seeding for the assay, treatment with the test compound, and finally, assessment of cell viability.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Assay Preparation cluster_2 Phase 3: Compound Treatment cluster_3 Phase 4: Viability Assessment (MTT Assay) a MCF-7 Cell Revival & Culture b Subculturing (Passaging) a->b Reach 70-80% Confluency c Cell Counting & Viability Check b->c d Seeding in 96-well Plates c->d Seed at 8,000 cells/well f Treat Cells & Incubate (72h) d->f e Prepare Serial Dilutions of 4-(4-Methyl-1,3-thiazol-2-yl)phenol e->f g Add MTT Reagent f->g h Incubate (3h) & Solubilize Formazan g->h i Measure Absorbance (570 nm) h->i j Data Analysis (IC50 Calculation) i->j

Caption: Experimental workflow for cytotoxicity screening.

III. Detailed Protocols

A. Materials and Reagents
ReagentRecommended SupplierPurpose
MCF-7 Cell Line (e.g., ATCC HTB-22)ATCCIn vitro model for ER+ breast cancer.
Eagle's Minimum Essential Medium (EMEM)Gibco/Thermo FisherBasal cell culture medium.
Fetal Bovine Serum (FBS)Gibco/Thermo FisherProvides essential growth factors.
Penicillin-Streptomycin (10,000 U/mL)Gibco/Thermo FisherPrevents bacterial contamination.
0.01 mg/mL Human Recombinant InsulinSigma-AldrichImportant supplement for MCF-7 cell growth.
Trypsin-EDTA (0.25%)Gibco/Thermo FisherCell detachment for subculturing.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/Thermo FisherWashing cells.
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for test compound and formazan crystals.
4-(4-Methyl-1,3-thiazol-2-yl)phenolSanta Cruz BiotechTest compound.
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichCell viability indicator.
96-well flat-bottom cell culture platesCorningAssay platform.
T-75 Cell Culture FlasksCorningFor routine cell culture.
B. Protocol 1: Routine Culture of MCF-7 Cells
  • Causality: Maintaining healthy, logarithmically growing cells is paramount for reproducible results. The culture conditions provided are optimized for MCF-7 proliferation.[2][3]

  • Complete Growth Medium: Prepare by supplementing EMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Medium Renewal: Replace the culture medium every 2 to 3 days.[3]

  • Subculturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing fresh medium. A subcultivation ratio of 1:3 to 1:6 is recommended.[4][15]

C. Protocol 2: MTT Cytotoxicity Assay
  • Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to a dark purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Trypsinize and count the MCF-7 cells as described in Protocol 1.

    • Dilute the cell suspension in complete growth medium to a concentration of 4 x 10^4 cells/mL.

    • Seed 200 µL of the cell suspension into each well of a 96-well plate (resulting in 8,000 cells/well).[19]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(4-Methyl-1,3-thiazol-2-yl)phenol in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Controls:

      • Vehicle Control: Medium with the same final concentration of DMSO used in the treatment wells.

      • Untreated Control: Cells in complete growth medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin at various concentrations).

      • Blank Control: Medium only (no cells) for background absorbance.

    • After the 24-hour attachment period, carefully remove the medium from the wells.

    • Add 200 µL of the medium containing the various concentrations of the test compound and controls to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[19]

  • MTT Addition and Formazan Solubilization:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

IV. Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank control from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%.[20]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to determine the IC50 value.

Example Data Presentation
Concentration (µM)% Viability (Mean ± SD)
Vehicle (0)100.0 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
575.3 ± 6.2
1052.1 ± 4.9
2528.7 ± 3.1
5011.4 ± 2.5
1005.8 ± 1.9
Calculated IC50 ~10.5 µM

V. Potential Mechanism of Action: Apoptosis in MCF-7 Cells

Should 4-(4-Methyl-1,3-thiazol-2-yl)phenol demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. A primary mechanism for anticancer compounds is the induction of apoptosis.[21][22] In MCF-7 cells, the absence of caspase-3 necessitates the activation of alternative apoptotic pathways.[16] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on effector caspases like caspase-7 to execute cell death.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway compound 4-(4-Methyl-1,3-thiazol-2-yl)phenol bax Bax compound->bax Potential Upregulation bcl2 Bcl-2 compound->bcl2 Potential Downregulation mito Mitochondria bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp7 Caspase-7 (Effector) casp9->casp7 activates death_receptor Death Receptors (e.g., Fas, TRAIL-R) casp8 Caspase-8 (Initiator) death_receptor->casp8 activates casp8->casp7 activates parp PARP Cleavage casp7->parp apoptosis Apoptosis parp->apoptosis

Caption: Potential apoptotic pathways in MCF-7 cells.

VI. Concluding Remarks and Future Directions

This application note provides a robust framework for the initial cytotoxic evaluation of 4-(4-Methyl-1,3-thiazol-2-yl)phenol on MCF-7 cells. A positive result, indicated by a low micromolar IC50 value, should be considered a promising lead. Subsequent investigations should aim to:

  • Confirm Apoptosis: Utilize assays such as Annexin V/Propidium Iodide staining to confirm that cell death is occurring via apoptosis.[23]

  • Elucidate the Pathway: Investigate the activation of key apoptotic proteins (e.g., Caspase-7, -8, -9, PARP, Bax, Bcl-2) through Western blotting or specific activity assays.[21][24]

  • Assess Cell Cycle Effects: Perform cell cycle analysis using flow cytometry to determine if the compound induces arrest at specific checkpoints (e.g., G0/G1, G2/M).[24][25]

  • Evaluate Selectivity: Screen the compound against non-cancerous cell lines (e.g., MCF-10A) to determine its cancer-specific cytotoxicity.

By systematically applying these protocols and analytical methods, researchers can effectively screen and characterize the anticancer potential of novel thiazole derivatives, contributing to the development of next-generation cancer therapeutics.

References

  • Globally, cancer is the primary cause of both mortality and morbidity. Many researchers are working to create new anticancer drugs that are less harmful and more effective. A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. The current state of thiazole-based anticancer medicines is highlighted in this review, along with recent research findings. (Source: PubMed, )
  • MCF7 [MCF-7] Cell Line. (Source: Elabscience, )
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (Source: PubMed, )
  • Cell line profile: MCF7. (Source: Culture Collections, )
  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
  • Application Notes and Protocols for MCF-7 Cell Culture. (Source: Benchchem, )
  • Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. (Source: PMC - NIH, )
  • MCF7 - HTB-22.
  • Which caspase activation pathway is involved in the apoptosis of MCF-7 cells by doxorubicin?
  • Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. (Source: Pharmacognosy Journal, )
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv
  • MCF7 Cell Line.
  • Reconstitution of Caspase 3 Sensitizes MCF-7 Breast Cancer Cells to Doxorubicin- and Etoposide-induced Apoptosis. (Source: AACR Journals, )
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (Source: PMC, )
  • Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Rel
  • MTT Cell Proliferation Assay.
  • MTT assay protocol. (Source: Abcam, )
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (Source: Journal of Applied Pharmaceutical Science, )
  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (Source: MDPI, )
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (Source: Benchchem, )
  • 4-(4-methyl-1,3-thiazol-2-yl)phenol | CAS 138330-01-5. (Source: SCBT, )
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (Source: PMC, )
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information.
  • 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL. (Source: ChemicalBook, )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI, )

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Application Note: Precision KBr Pellet Preparation for Thiazole Hydrobromide IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for preparing Potassium Bromide (KBr) pellets specifically for Thiazole Hydrobromide derivatives. While KBr is the industry standard for solid-state FTIR, it presents specific challenges for pharmaceutical salts, including hygroscopicity and ion exchange.

The "Common Ion" Advantage: A critical, often overlooked advantage in this specific workflow is the compatibility between the analyte and the matrix.

  • The Risk: When analyzing Hydrochloride (HCl) salts in KBr, halide exchange (

    
    ) frequently occurs, causing peak shifts and spectral artifacts.[1][2]
    
  • The Solution: For Thiazole Hydrobromide , the analyte already possesses the bromide counter-ion. Using a KBr matrix eliminates the thermodynamic drive for ion exchange, ensuring the spectrum represents the true crystal form of the API (Active Pharmaceutical Ingredient) rather than a mixed-halide artifact.

Equipment & Reagents

Reagents
  • Potassium Bromide (KBr): Spectroscopic Grade (≥99.9% trace metals basis).

    • Storage: Must be stored in a desiccator or oven at 110°C.

  • Thiazole Hydrobromide Sample: Dry, micronized powder.

Hardware
  • Hydraulic Press: Capable of 10–15 tons pressure.

  • Evacuable Die Set: 13 mm standard (stainless steel).

  • Vacuum Pump: Essential for removing trapped air and moisture during pressing.

  • Agate Mortar & Pestle: Preferred over ceramic to minimize contamination and ensure non-porous grinding surfaces.

  • Desiccated Glove Box (Optional): Recommended if the Thiazole derivative is highly hygroscopic.

Core Protocol: The "Layered Dispersion" Method

This protocol uses a Layered Dispersion technique to minimize the time KBr is exposed to ambient moisture while ensuring particle size homogeneity.

Phase 1: Pre-Treatment (The Dry Phase)

Objective: Eliminate background water bands (


 and 

) that mask Thiazole amine signals.
  • KBr Drying: Bake spectroscopic grade KBr at 110°C for at least 24 hours prior to use. Store in a desiccator until the exact moment of weighing.

  • Sample Drying: If the Thiazole HBr is stable, dry at 40–60°C under vacuum for 2 hours. Note: Skip if the sample is a hydrate or thermally labile.

Phase 2: Grinding (The Critical Step)

Objective: Reduce particle size to


 to prevent the Christiansen Effect  (scattering that causes baseline slope) without inducing lattice defects in the KBr.
  • Ratio Calculation: Target a 1:100 to 1:200 ratio.

    • Standard: 1.5 mg Sample : 200 mg KBr.

  • The "Sandwich" Load:

    • Place ~100 mg of KBr in the mortar.

    • Add 1.5 mg of Thiazole HBr on top.

    • Add the remaining ~100 mg KBr.

    • Reasoning: This prevents the sticky thiazole salt from adhering to the mortar surface immediately.

  • Grinding Action: Grind vigorously in a circular motion for 30–60 seconds .

    • Visual Check: The mixture should look like a fine, floury dust. If it sparkles, crystals are too large.

    • Caution: Do not grind for >2 minutes; extended friction promotes moisture absorption from the air.

Phase 3: Pressing (The Fusion Phase)

Objective: Sinter the KBr particles into a transparent lattice.

  • Assembly: Assemble the die set. Pour the powder into the cylinder and level it by tapping the side.

  • Vacuum (Crucial): Connect the vacuum pump to the die. Evacuate for 2 minutes before applying pressure.

    • Mechanism:[3][4][5][6] Removes air pockets that cause "white spots" and opacity.

  • Compression:

    • Apply pressure slowly to 8–10 tons .[5]

    • Hold time: 1–2 minutes (under vacuum).

    • Release: Release pressure slowly to prevent fractures (stress relief).[5]

Self-Validating Quality Control

Before running the spectrum, validate the pellet using these criteria:

FeatureObservationDiagnosisAction
Transparency Glass-like, text readable through itPass Proceed to analysis.
Cloudiness Milky white throughoutFail (Moisture or Air)Re-dry KBr; increase vacuum time.
White Spots Distinct white specksFail (Bad Grinding)Re-grind sample; ensure

size.
Opacity Dark/OpaqueFail (Too thick/conc.)Reduce sample amount (use 0.5 mg).
Spectral Validation (The "Thiazole Check")
  • Baseline: Should be flat and high (>80% T). A sloping baseline (low T at 4000 cm⁻¹, high at 400 cm⁻¹) indicates scattering (particle size too large).

  • Water Bands: Check 3450 cm⁻¹ (broad OH). If absorbance > 0.1, the KBr was wet.

  • Thiazole Markers:

    • C=N Stretch: Sharp band ~1480–1550 cm⁻¹.

    • Amine Salt (N-H+): Broad, multiple bands 2500–3000 cm⁻¹.

Visualized Workflows

Figure 1: Preparation Workflow

This diagram outlines the critical path for minimizing moisture exposure.[1]

KBr_Preparation Pre_Treat Pre-Treatment (Dry KBr @ 110°C) Weighing Weighing (1.5mg Sample : 200mg KBr) Pre_Treat->Weighing Desiccator Storage Grinding Grinding (Agate Mortar, <2 mins) Weighing->Grinding Layering Method Vacuum Vacuum Extraction (2 mins, No Pressure) Grinding->Vacuum Transfer to Die Pressing Compression (10 Tons, 1 min) Vacuum->Pressing Hold Vacuum QC Visual QC (Transparency Check) Pressing->QC Eject Pellet

Caption: Optimized workflow emphasizing moisture control and vacuum steps.

Figure 2: Troubleshooting Logic

Decision tree for correcting spectral artifacts.

Troubleshooting Start Evaluate Spectrum Baseline Is Baseline Sloping? Start->Baseline Water Strong OH Peak (3450 cm-1)? Baseline->Water No Action1 Regrind Sample (Christiansen Effect) Baseline->Action1 Yes Bands Split/Shifted Peaks? Water->Bands No Action2 Dry KBr & Sample (Moisture Contam.) Water->Action2 Yes Action3 Check Crystal Form (Polymorphism) Bands->Action3 Yes Pass Valid Spectrum Bands->Pass No

Caption: Logic flow for diagnosing common KBr pellet spectral failures.

References

  • Specac Ltd. (2023). Infographic: Top Tips for Making KBr Pellets for FT-IR. Retrieved from [Link]

  • Shimadzu Corporation. (2020). KBr Pellet Method: Measurement of Hydrochloride Salts. Application News A370. Retrieved from [Link]

  • Kintek Solution. (2026). Master Solid Sample Analysis: Key Steps in Preparing a KBr Pellet. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Thiazole Infrared Spectrum. NIST Standard Reference Database.[7] Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-(4-methyl-1,3-thiazol-2-yl)phenol via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)phenol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol details the classic Hantzsch thiazole synthesis, reacting 4-hydroxythiobenzamide with chloroacetone. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough examination of the underlying reaction mechanism, purification strategies, and characterization techniques. By explaining the causality behind experimental choices, this note serves as a practical and educational resource for synthesizing substituted thiazole derivatives.

Introduction and Scientific Rationale

Thiazole rings are considered "privileged structures" in medicinal chemistry, appearing as a core scaffold in numerous FDA-approved drugs and biologically active compounds.[1] Their prevalence is due to their ability to act as bioisosteres for other functional groups and engage in a variety of non-covalent interactions with biological targets. The specific target of this guide, 4-(4-methyl-1,3-thiazol-2-yl)phenol, combines the thiazole moiety with a phenol group, making it a key intermediate for developing novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.

The chosen synthetic route is the Hantzsch thiazole synthesis, a robust and high-yielding reaction first described in the late 19th century.[2] This condensation reaction between an α-haloketone and a thioamide remains one of the most reliable and straightforward methods for constructing the thiazole ring.[3][4] Our protocol employs 4-hydroxythiobenzamide and chloroacetone as the primary reactants. The selection of this method is based on its efficiency, the ready availability of starting materials, and the formation of a stable, aromatic product, which serves as a powerful thermodynamic driving force for the reaction.[5]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the sulfur atom of the 4-hydroxythiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride leaving group in a classic S N 2 reaction to form an S-alkylated intermediate.[4][5]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.[3]

  • Dehydration and Aromatization: The final step is a dehydration reaction. The hydroxyl group on the newly formed ring is eliminated as a water molecule, leading to the formation of a double bond within the ring. This results in the creation of the stable, aromatic 4-(4-methyl-1,3-thiazol-2-yl)phenol product.[1][5]

Hantzsch_Mechanism Reactants 4-Hydroxythiobenzamide + Chloroacetone Intermediate1 S-Alkylated Intermediate (SN2 Product) Reactants->Intermediate1  Step 1: Nucleophilic Attack (SN2)   Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2  Step 2: Intramolecular Cyclization   Product 4-(4-methyl-1,3-thiazol-2-yl)phenol Intermediate2->Product  Step 3: Dehydration (-H2O)  

Caption: The mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS NumberSupplier & GradeQuantity
4-HydroxythiobenzamideC₇H₇NOS153.2025984-63-8Reagent Grade1.53 g (10.0 mmol)
ChloroacetoneC₃H₅ClO92.5278-95-5Reagent Grade1.02 g (11.0 mmol)
Ethanol (Absolute)C₂H₅OH46.0764-17-5ACS Grade50 mL
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8ACS Grade~30 mL
Deionized WaterH₂O18.027732-18-5N/AAs needed
Equipment
100 mL Round-bottom flask1
Reflux Condenser1
Magnetic Stirrer/Hot Plate1
Buchner Funnel and Flask1 set
TLC Plates (Silica gel 60 F₂₅₄)As needed
Synthetic Procedure

Workflow Setup 1. Reaction Setup Dissolve 4-hydroxythiobenzamide in ethanol. Add 2. Reagent Addition Add chloroacetone to the solution. Setup->Add Reflux 3. Reaction Heat mixture to reflux for 3-4 hrs. Monitor via TLC. Add->Reflux Workup 4. Work-up & Isolation Cool, neutralize with NaHCO₃, and filter the precipitate. Reflux->Workup Purify 5. Purification Recrystallize crude product from aqueous ethanol. Workup->Purify Characterize 6. Characterization Analyze via NMR, MS, IR, and melting point. Purify->Characterize

Caption: Experimental workflow for the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)phenol.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10.0 mmol) of 4-hydroxythiobenzamide in 40 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: To the stirred solution, add 1.02 g (0.85 mL, 11.0 mmol) of chloroacetone dropwise over 5 minutes. Note: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to proceed for 3-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the starting material (4-hydroxythiobenzamide) indicates the reaction is nearing completion.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate, likely the hydrochloride salt of the product, may form. Pour the cooled reaction mixture into a beaker containing 100 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the mixture is neutral (pH ~7-8). This step neutralizes the HCl byproduct and precipitates the free phenol product.[3][5]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • Drying: Transfer the crude product to a watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Transfer the dry crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 4-(4-methyl-1,3-thiazol-2-yl)phenol, must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol [6]
Melting Point A sharp melting range, indicative of high purity.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.8 (s, 1H, -OH), ~7.7 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~7.1 (s, 1H, thiazole-H), ~2.4 (s, 3H, -CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.
MS (ESI+) m/z: 192.04 [M+H]⁺
FT-IR (KBr, cm⁻¹)~3400-3200 (broad, O-H stretch), ~3100 (aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (aromatic C=C stretch), ~700 (C-S stretch).
Purity (HPLC) ≥98.0%[6]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Product loss during work-up.1. Increase reflux time and monitor closely by TLC. Ensure the reaction temperature is adequate. 2. Verify the purity of 4-hydroxythiobenzamide and chloroacetone. 3. Ensure pH is fully neutralized to precipitate all product. Avoid excessive washing.
Impure Product 1. Incomplete reaction leaving starting materials. 2. Formation of side products.1. Ensure the reaction goes to completion. 2. Perform recrystallization carefully. If impurities persist, consider column chromatography on silica gel.
Product is an Oil/Gummy 1. Presence of impurities. 2. Incomplete drying.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify by column chromatography. 2. Ensure the product is dried thoroughly under vacuum.

Safety and Handling Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetone is toxic, corrosive, and a lachrymator (tear-inducing). Handle with extreme care and avoid inhalation of vapors or contact with skin.

  • Ethanol is a flammable liquid. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • MDPI. 4-[Bis(thiazol-2-ylamino)methyl]phenol. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Chem Help Asap on YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

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Application Notes & Protocols for the Handling and Storage of Hygroscopic Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Water in Pharmaceutical Salts

In the landscape of pharmaceutical development, the solid form of an active pharmaceutical ingredient (API) is critical to its stability, bioavailability, and manufacturability. Hydrobromide salts are a common and effective choice for delivering basic drug molecules, offering advantages in solubility and stability. However, many of these salts possess an inherent affinity for atmospheric moisture—a property known as hygroscopicity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and best practices for the handling and storage of hygroscopic hydrobromide salts in a laboratory environment.

Failure to control moisture interaction can lead to a cascade of undesirable physical and chemical changes, compromising sample integrity and leading to inaccurate experimental results. These changes can include deliquescence (dissolving in absorbed atmospheric moisture), chemical degradation through hydrolysis or disproportionation, and alterations in physical properties like particle size and flowability.[1][2][3] This guide provides the foundational knowledge and practical protocols necessary to mitigate these risks, ensuring the reliability and reproducibility of research and development activities involving these sensitive compounds.

Understanding Hygroscopicity and its Consequences

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere. The behavior of a hygroscopic substance is dictated by the ambient relative humidity (RH) in relation to its own characteristic Critical Relative Humidity (CRH) .

  • Below CRH: The salt adsorbs minimal surface moisture.

  • At or Above CRH: The salt will absorb significant amounts of water, which can lead to the dissolution of the solid, a phenomenon known as deliquescence.[1][4] A saturated aqueous solution of a salt produces a specific equilibrium relative humidity, which is its CRH.[1]

The consequences of uncontrolled moisture absorption are manifold and can severely impact the integrity of a hydrobromide salt sample:

  • Chemical Degradation: The presence of absorbed water can act as a solvent and a reactant, facilitating degradation pathways.

    • Hydrolysis: While more common in drugs with ester or amide functional groups, the absorbed water can create a solution environment that may promote the degradation of labile APIs.[5][6][7]

    • Salt Disproportionation: Moisture can mediate the conversion of the salt form back to the free base and hydrobromic acid. This can be particularly problematic if the free base has lower solubility or stability. Studies have shown that both hydrochloride and hydrobromide salts are susceptible to this phenomenon.

  • Physical Instability:

    • Deliquescence: The complete dissolution of the solid into a concentrated aqueous solution.

    • Caking and Agglomeration: RH cycling below and above the CRH can cause repeated dissolution and recrystallization, leading to the fusing of particles and caking of the powder.[2]

    • Changes in Crystal Form: Moisture can induce transitions between anhydrous and hydrated crystalline forms, or even to an amorphous state, altering the material's physical and pharmacological properties.

Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification system for the hygroscopicity of solids based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH.[8][9] This classification is a practical tool for initial risk assessment.

Hygroscopicity ClassificationWeight Increase (% w/w)Description
Non-hygroscopic≤ 0.12%Essentially no moisture uptake.
Slightly hygroscopic> 0.12% and < 2.0%Minor moisture uptake, requires controlled storage.
Hygroscopic≥ 2.0% and < 15%Significant moisture uptake, requires stringent handling.
Very hygroscopic≥ 15%Substantial moisture uptake, may be deliquescent.
Table 1: European Pharmacopoeia Hygroscopicity Classification.[8][9]
Critical Relative Humidity of Common Pharmaceutical Salts

While CRH data for specific hydrobromide APIs can be limited, the CRH of various common salts provides a useful reference for understanding the environmental conditions at which moisture uptake becomes critical. Mixtures of salts will generally have a lower CRH than any of the individual components.[2][4]

SaltCritical Relative Humidity (CRH) at 25°C
Lithium Bromide~15%
Magnesium Chloride~33%
Sodium Bromide~58%
Sodium Chloride~75%
Ammonium Sulfate~80%
Potassium Chloride~84%
Potassium Bromide~92%
Table 2: Approximate CRH values for selected salts. Data compiled from various sources.[7][10]

Environmental Control: The First Line of Defense

The primary strategy for managing hygroscopic hydrobromide salts is to create a controlled environment that minimizes exposure to atmospheric moisture. The choice of environment depends on the degree of hygroscopicity of the salt.

Caption: Decision tree for selecting the appropriate handling environment.

Desiccators: Standard Protection

For slightly to moderately hygroscopic materials, a desiccator is the minimum requirement for storage.

  • Types: Both standard and vacuum desiccators are effective. Vacuum desiccators can be particularly useful for drying materials that have been briefly exposed to moisture.

  • Desiccants: The choice of desiccant is critical.

    • Silica Gel: Chemically inert and a good general-purpose choice.[11] Indicating silica gel changes color as it becomes saturated, providing a visual cue for regeneration (typically by heating). It is most effective at moderate to high RH and less so in very dry conditions.[12]

    • Molecular Sieves (3Å or 4Å): These are synthetic aluminosilicates with a uniform pore structure that have a very strong affinity for water.[13] They are highly effective at achieving and maintaining very low humidity levels. However, they can exhibit acid-base properties and have the potential for ion exchange, which should be considered for highly sensitive compounds.

    • Compatibility: Hydrobromide salts are salts of a strong acid (HBr). While silica gel is generally considered inert, for highly sensitive applications or long-term storage, using a neutral desiccant like molecular sieves may be preferable to avoid any potential acid-base interactions.[14]

Glove Boxes: The Gold Standard

For very hygroscopic or deliquescent hydrobromide salts, all manipulations, including storage, weighing, and sample preparation, should be performed within a glove box under an inert atmosphere (e.g., nitrogen or argon) with controlled low humidity (<1% RH).

Protocols for Handling and Weighing

Accuracy in weighing is paramount. Uncontrolled exposure of a hygroscopic salt to the laboratory atmosphere will lead to a continuously increasing mass, making accurate measurement impossible.

Caption: Workflow for weighing by difference to ensure accuracy.

Protocol 3.1: Weighing a Slightly Hygroscopic Salt (Tier 1)
  • Preparation: Remove the salt's container from the desiccator. Allow it to equilibrate to the ambient temperature of the balance room for at least 30 minutes before opening to prevent moisture condensation.

  • Tare Vessel: Place a clean, dry weighing vessel (e.g., a glass vial with a screw cap) on the analytical balance and tare the mass.

  • Rapid Transfer: Briefly open the main container, quickly transfer an approximate amount of the salt into the tared weighing vessel, and immediately close both the vessel and the main container.

  • Weighing: Record the mass of the capped vial containing the salt.

  • Dispensing: Transfer the weighed powder into the final flask or beaker for dissolution.

  • Best Practice (Weighing by Difference): For higher accuracy, re-weigh the capped vial after dispensing the powder. The difference between the initial and final mass is the exact amount of salt transferred.[15]

Protocol 3.2: Weighing a Very Hygroscopic or Deliquescent Salt (Tier 2/3)

This procedure must be performed within a glove box.

  • Environment Setup: Ensure the glove box atmosphere is dry (e.g., <1% RH, <10 ppm H₂O). Place all necessary equipment (balance, spatulas, vials, flasks) inside the glove box and allow the atmosphere to stabilize.

  • Equilibration: Allow the sealed container of the hydrobromide salt to equilibrate to the glove box temperature before opening.

  • Direct Weighing: Tare a receiving container (e.g., a volumetric flask or beaker) on the balance inside the glove box.

  • Transfer: Carefully add the salt directly to the tared container until the desired mass is reached.

  • Seal and Proceed: Immediately seal the main stock bottle. The salt in the receiving container can now be dissolved with an appropriate anhydrous solvent, still within the glove box.

Solution Preparation

When preparing solutions, the hygroscopic nature of the salt must be considered to ensure accurate concentrations.

Protocol 4.1: Preparation of an Aqueous Solution
  • Weighing: Accurately weigh the hygroscopic hydrobromide salt using the appropriate protocol (3.1 or 3.2).

  • Dissolution: Add the weighed salt to a volumetric flask containing approximately 80% of the final required volume of the solvent (e.g., distilled water or buffer).

  • Mix to Dissolve: Cap the flask and mix gently by swirling or inversion until the salt is completely dissolved.

  • Dilute to Volume: Once dissolved, carefully add the solvent to bring the final volume to the calibration mark on the flask.

  • Final Mix: Cap and invert the flask several times to ensure the solution is homogeneous.[12][16][17]

Note: Never add the solvent up to the final volume before dissolving the solute, as the volume of the dissolved solid will contribute to the final volume, leading to a concentration error.[16]

Quantifying Water Content: The Role of Karl Fischer Titration

For accurate characterization and as a key parameter in stability studies, the water content of a hygroscopic salt must be quantified. While thermogravimetric analysis (TGA) or Loss on Drying (LoD) can indicate mass loss upon heating, these methods are not specific to water. Karl Fischer (KF) titration is the gold standard in the pharmaceutical industry for its accuracy, precision, and specificity in water determination.[8][18]

The KF reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is detected potentiometrically when an excess of iodine is present.[12]

Caption: Key steps in water content determination by Karl Fischer titration.

Protocol 5.1: Water Content Determination by Volumetric Karl Fischer Titration
  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is sealed from atmospheric moisture.

  • Solvent Conditioning: Add the appropriate KF solvent (e.g., methanol) to the titration vessel. Start the instrument to perform a pre-titration, which neutralizes any residual water in the solvent until a stable, dry endpoint is reached.

  • Titer Determination: Accurately add a known amount of a certified water standard (or a stable hydrate like sodium tartrate dihydrate) to the conditioned solvent. Titrate to the endpoint. This step determines the "titer" or the exact amount of water equivalent to 1 mL of the KF reagent. This should be performed in triplicate.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the hydrobromide salt using the appropriate hygroscopic handling technique (Protocol 3.1 or 3.2).

    • Quickly introduce the weighed sample into the conditioned titration vessel.

    • Initiate the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the predetermined titer, and the sample weight.

Stability Study Design for Hygroscopic Hydrobromide Salts

Stability testing is essential to establish a re-test period or shelf life and to recommend storage conditions. For hygroscopic materials, stability protocols must rigorously assess the impact of temperature and humidity. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), provide the framework for these studies.[19][20][21]

Protocol 6.1: Example Stability Study Protocol
  • Batches: Place at least three primary batches of the hydrobromide salt on stability.[17][19]

  • Container Closure System: Package the samples in the proposed container closure system for marketing and distribution.[19][22]

  • Storage Conditions: Store the samples under the following ICH-recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH (for a minimum of 12 months).[21]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months).[21]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[19]

    • Accelerated: Test at 0, 3, and 6 months.[19][22]

  • Stability-Indicating Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection for any changes in color or physical state (e.g., caking, deliquescence).

    • Assay: Quantification of the API content.

    • Degradation Products/Impurities: Quantification of any known or unknown degradation products using a validated stability-indicating analytical method (e.g., HPLC).

    • Water Content: Determined by Karl Fischer titration (Protocol 5.1). This is a critical parameter for hygroscopic substances.

    • Solid-State Characterization (as needed): Techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) can be used to detect changes in crystal form at initial and final time points, or if other tests indicate a significant change.

Conclusion

The successful use of hygroscopic hydrobromide salts in research and development hinges on a thorough understanding of their interaction with moisture and the strict implementation of appropriate handling and storage controls. By classifying the hygroscopicity, selecting the correct storage environment, employing meticulous weighing and solution preparation techniques, and monitoring water content and stability over time, researchers can ensure the integrity of their materials and the validity of their results. The protocols outlined in this guide provide a robust framework for mitigating the risks associated with these valuable but challenging pharmaceutical compounds.

References

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(1), 348-358. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed, 1-11. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • Aurigene. (2023). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • Hotha, K. K., Roy, S., & Vangala, V. R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • Wikipedia. Critical relative humidity. [Link]

  • Stream Peak. (2025). Using Silica Gel to Control Moisture in Pharmaceutical Packaging. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Sanner Group. Desiccants FAQ. [Link]

  • The Science Company. Preparing Chemical Solutions. [Link]

  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. [Link]

  • Sanner Group. Desiccants FAQ. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Videojet. (2026). API Hygroscopicity Stability Testing. [Link]

  • Saripilli, R., & Sharma, D. K. (2025). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Journal of Solution Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Pharma Beginners. (n.d.). Case Studies: Successful Stability Study Design and Implementation. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Humi Dri. (2024). Selecting the Right Type of Desiccant - An Overview. [Link]

  • AGM Container Controls. (2025). Selecting the Right Desiccant. [Link]

  • SorbentSystems.com. Desiccant Types. [Link]

  • Diogo, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1333. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in pharmaceutical formulations. Pharmaceutical Development and Technology, 10(1), 1-32. [Link]

  • Slideshare. (n.d.). Stability studies of drug ICH Q1. [Link]

  • ResearchGate. (n.d.). Equilibrium relative humidity of the tested salts. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Taylor & Francis Online. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Greenspan, L. (1977). Humidity fixed points of binary saturated aqueous solutions. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 81A(1), 89-96. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Pharmaguideline. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • TA Instruments. (n.d.). Humidity Fixed Points. [Link]

  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. (2006). 434g Implications of Deliquescence in Food and Pharmaceutical Products. ResearchGate. [Link]

  • Zografi, G., & Mauer, L. J. (2009). Deliquescence of pharmaceutical systems. PubMed, 20(5), 582-94. [Link]

  • Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Scribd. (n.d.). TABLE A1.1 Equlibrium Relative Humidity Values For Selected Saturated Aqueous Salt Solutions. [Link]

  • ResearchGate. (n.d.). Hydrolysis in Pharmaceutical Formulations. [Link]

  • Trent University. (n.d.). Standard Operating Procedure - Operation of Analytical Balances. [Link]

  • CUNY. (n.d.). Laboratory Weighing. [Link]

  • ResearchGate. (2026). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. [Link]

  • Byrn, S. R., et al. (2005). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. PubMed, 22(4), 524-31. [Link]

  • Zografi, G., & Mauer, L. J. (2009). Deliquescence of pharmaceutical systems. ResearchGate. [Link]

  • ProUmid. (n.d.). Deliquescence and deliquescence lowering of food ingredients and blends. [Link]

  • Mettler Toledo. (n.d.). Standard Operating Procedures (SOPs) for Balance and Scale Testing. [Link]

  • Materials Advances. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. [Link]

  • National Center for Biotechnology Information. (2025). Design of Ultra-Stable Solid Amine Adsorbents and Mechanisms of Hydroxyl Group-Dependent Deactivation for Reversible CO2 Capture from Flue Gas. [Link]

  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • ResearchGate. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

Sources

Troubleshooting & Optimization

Removing byproduct impurities in 2-aminothiazole condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2AT-PUR-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Welcome to the Bench

You are likely here because your Hantzsch condensation—usually a reliable workhorse reaction—has resulted in a sticky tar, a persistent yellow impurity, or a product that refuses to crystallize.

The synthesis of 2-aminothiazoles via the condensation of


-haloketones and thiourea is kinetically favored but thermodynamically unforgiving regarding impurities. The presence of unreacted 

-haloketones (lachrymators) and thiourea degradation products requires a strict, chemically grounded isolation strategy.

This guide treats your purification process as a logic gate system . We do not just "wash" solids; we exploit


 and solubility differentials to force separation.

Module 1: The Reaction & Impurity Landscape

Before troubleshooting, verify your impurity profile. The Hantzsch mechanism creates specific byproducts that dictate your purification strategy.

The Impurity Profile
Impurity TypeOriginPhysical SymptomRemoval Strategy

-Haloketone
Unreacted starting materialLachyrmatory (eye irritant), darkens over timeChemical scavenging or non-polar wash
Thiourea Excess reagentWhite specks, high mp, water-solubleAqueous wash (hot)
Thiazole HBr/HCl Salt Protonated productHigh water solubility, lower organic solubilitypH adjustment (Basification)
Amorphous Oligomers Oxidative polymerizationYellow/Brown "tar" or sticky oilActivated charcoal + Recrystallization
Regioisomers Acid-catalyzed tautomerizationUnexpected NMR peaks (2-imino species)Control acid concentration during reflux
Visualizing the Pathway

The following diagram illustrates the critical "Crash Out" phase where most purification failures occur.

HantzschWorkflow Reactants α-Haloketone + Thiourea Intermediate Hydroxy-thiazoline Intermediate Reactants->Intermediate Reflux (EtOH) Salt 2-Aminothiazole Hydrohalide Salt (Precipitate) Intermediate->Salt - H₂O (Dehydration) FreeBase Free Base 2-Aminothiazole Salt->FreeBase Basification (Na₂CO₃/NH₄OH) Impurities Filtrate Waste: Unreacted Ketone, Thiourea, Oligomers Salt->Impurities Filtration

Figure 1: The Hantzsch Workflow.[1] Note that the initial solid formed is often the hydrohalide salt, which traps impurities if not processed correctly.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product is a sticky oil that won't solidify."

Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the product's melting point is depressed by impurities (often oligomers) to below the boiling point of your solvent, or when cooling is too rapid.[2]

Corrective Protocol:

  • The Trituration Fix:

    • Decant the supernatant solvent.[3]

    • Add a non-polar solvent (Diethyl ether or Hexanes) to the oil.

    • Scratch the side of the flask vigorously with a glass rod. This provides nucleation sites.

    • Why it works: The non-polar solvent dissolves the lipophilic impurities (like unreacted haloketones) but not the polar aminothiazole, forcing the lattice energy to overcome solvation energy.

  • The Slow-Cool Method:

    • Redissolve the oil in the minimum amount of boiling Ethanol (EtOH).

    • Turn off the heat but leave the flask in the oil bath/block to cool with the bath.

    • Crucial: Do not move to ice until room temperature is reached.[4][5]

Issue 2: "The solid is persistent yellow/brown, even after washing."

Diagnosis: Oxidation products. Thiazoles are electron-rich and prone to air oxidation, forming colored diazo-like dimers or amorphous tars.

Corrective Protocol:

  • Charcoal Treatment (The Polishing Step):

    • Dissolve crude solid in boiling Ethanol.

    • Add Activated Carbon (Charcoal) (approx. 5-10% by weight).

    • Reflux for 15 minutes.

    • Filter while HOT through a Celite pad. If you filter cold, the product will crash out in the charcoal.

    • Result: The filtrate should be clear or pale yellow.

Issue 3: "I have residual starting material ( -haloketone) causing eye irritation."

Diagnosis: Incomplete reaction or insufficient washing. This is a safety hazard.

Corrective Protocol:

  • The Scavenger Wash:

    • Suspend your crude solid in water.

    • Add a small amount of Polymer-supported Thiol or simply wash with a dilute solution of sodium thiosulfate.

    • Mechanism:[5][6][7][8] The thiol/thiosulfate reacts rapidly with the

      
      -haloketone (an alkylating agent) to form a water-soluble species that washes away, leaving the thiazole behind.
      

Module 3: The "Gold Standard" Purification Protocol

Do not rely on simple filtration. Use this self-validating protocol to ensure purity.

Step-by-Step Methodology

Step 1: The Reaction Workup

  • Upon completion, if the product precipitates as the HBr/HCl salt, filter it. This salt is often purer than the free base.

  • Wash the salt with cold acetone (removes unreacted ketone) and hot water (removes unreacted thiourea).

Step 2: Liberation of the Base

  • Suspend the salt in water (approx. 10 mL/g).

  • Slowly add saturated Sodium Carbonate (

    
    )  or Ammonium Hydroxide (
    
    
    
    ) until pH ~9-10.
    • Note: Avoid strong NaOH if your thiazole has ester side chains (hydrolysis risk).

  • Stir for 30 minutes. The solid should change texture as it converts to the free base.

Step 3: Recrystallization Use the table below to select your solvent system based on polarity.

Solvent SystemRatio (v/v)Best For...
Ethanol (95%) 100%General purpose. Standard for most aryl-aminothiazoles.
EtOH : Water 70 : 30Highly polar thiazoles. Dissolve in hot EtOH, add water until turbid, then cool.
Toluene 100%Lipophilic thiazoles. Excellent for removing polar tars.
Ethyl Acetate 100%Intermediate polarity. Good if EtOH yields are low.
Decision Tree for Purification

DecisionTree Start Crude Reaction Mixture IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil? Start->IsOil Filter Filter Salt IsSolid->Filter Triturate Triturate w/ Ether or Hexane IsOil->Triturate Wash Wash: Acetone (Ketone removal) Hot Water (Thiourea removal) Filter->Wash Base Basify (pH 9) Wash->Base Recrys Recrystallize (EtOH) Base->Recrys Solidifies Did it Solidify? Triturate->Solidifies Solidifies->Filter Yes Column Column Chromatography (DCM:MeOH) Solidifies->Column No YES Yes NO No

Figure 2: Troubleshooting logic flow for isolating pure 2-aminothiazoles.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • BenchChem Application Notes. "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."[5]

  • Purification via Sulfur Dioxide (Bisulfite Adducts)

    • US Patent 2489038A. "Purification of 2-aminothiazole."[9][2][5][10] Google Patents.

  • Recrystallization Solvent Selection

    • University of Rochester, Dept. of Chemistry. "Tips and Tricks: Recrystallization Solvents."

  • Side Reactions and Regioselectivity

    • Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."

  • General Heterocyclic Chemistry (Thiazoles)

    • Organic Chemistry Portal. "Thiazole Synthesis."[11][4][5][7][10][12][13][14][15]

Sources

Controlling regioselectivity in thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mastering Regioselectivity

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted thiazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to give you precise control over your reaction outcomes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions: Controlling Regioselectivity

Question 1: I am using the Hantzsch thiazole synthesis with an unsymmetrical α-haloketone and a thioamide. Why am I getting a mixture of 2,4- and 2,5-disubstituted thiazoles?

This is the most common regioselectivity challenge in the Hantzsch synthesis. The formation of two regioisomers arises from the two possible initial sites of nucleophilic attack on the α-haloketone by the thioamide.

  • Mechanism A (Kinetic Pathway): The sulfur atom of the thioamide can attack the carbonyl carbon.

  • Mechanism B (Thermodynamic Pathway): The sulfur atom can attack the α-carbon bearing the halogen (an SN2 reaction).

The final product distribution depends on which of these initial steps is favored. The reaction between ethyl 2-chloroacetoacetate and a thioamide, for example, often yields a mixture of isomers. The nature of the substituents, the solvent, and the reaction temperature all play a critical role in directing the reaction down one pathway over the other.

To visualize this, consider the following mechanistic pathways:

Hantzsch_Regioselectivity Fig. 1: Competing Pathways in Hantzsch Synthesis Reactants Unsymmetrical α-Haloketone + Thioamide Int_A Intermediate A (Attack at Carbonyl) Reactants->Int_A Pathway A (Kinetic) Int_B Intermediate B (Attack at α-Carbon) Reactants->Int_B Pathway B (Thermodynamic) Product_2_4 2,4-Disubstituted Thiazole Int_A->Product_2_4 Cyclization Product_2_5 2,5-Disubstituted Thiazole Int_B->Product_2_5 Cyclization

Caption: Fig. 1: Competing Pathways in Hantzsch Synthesis

Question 2: How can I favor the formation of one regioisomer over the other in the Hantzsch synthesis?

Controlling the regioselectivity involves manipulating the reaction conditions to favor one of the competing pathways shown in Figure 1.

To Favor 2,4-Disubstituted Thiazoles (Pathway A): This pathway is generally favored under milder, kinetically controlled conditions. The initial attack at the more electrophilic carbonyl carbon is often faster.

  • Lower Temperatures: Running the reaction at 0 °C or even lower can favor the kinetic product.

  • Solvent Choice: Protic solvents like ethanol can stabilize the transition state leading to the kinetic intermediate.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis under controlled conditions has been shown to improve regioselectivity for the 2,4-isomer.

To Favor 2,5-Disubstituted Thiazoles (Pathway B): This pathway is often favored under conditions that allow for the reversal of the initial kinetic attack, letting the reaction proceed to the more stable thermodynamic product.

  • Higher Temperatures: Refluxing the reaction for an extended period can allow the initial adduct from Pathway A to revert to the starting materials, eventually funneling the reaction towards the more stable Intermediate B.

  • Stronger Bases: The use of a non-nucleophilic base can facilitate the SN2 attack at the α-carbon.

The table below summarizes the general influence of reaction parameters:

ParameterCondition for 2,4-Isomer (Kinetic)Condition for 2,5-Isomer (Thermodynamic)Rationale
Temperature Low (e.g., 0-25 °C)High (e.g., Reflux)Favors the faster initial reaction vs. the more stable product.
Solvent Protic (e.g., Ethanol)Aprotic (e.g., Dioxane, THF)Protic solvents stabilize the carbonyl attack intermediate.
Reaction Time ShortLongAllows for equilibrium to be established, favoring the thermodynamic product.
Question 3: Are there alternatives to the Hantzsch synthesis for unambiguous regiocontrol?

Yes. When absolute regiocontrol is necessary, it is often better to choose a synthetic strategy where the key bonds are formed in a different, unambiguous order.

  • The Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide (or a related dithioate). The regiochemistry is pre-determined by the structure of the starting α-aminonitrile, leading unequivocally to a 2-substituted-4-amino-5-acylthiazole. This method is particularly useful for synthesizing highly functionalized thiazoles where the Hantzsch synthesis would fail.

  • Van Leusen Reaction: The reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone that has a thioamide or thiocarbonyl group can also provide regioselective access to thiazoles. The regiochemistry is dictated by the initial cycloaddition step.

  • Modern Metal-Catalyzed Methods: Recent advances have provided powerful, regioselective methods. For example, transition metal-catalyzed cross-coupling reactions or C-H activation/functionalization strategies allow for the construction of the thiazole ring or the modification of a pre-existing thiazole with high precision, avoiding the issue of mixed isomers entirely.

Troubleshooting Guide

This section addresses specific problems you might be facing during your experiment.

Troubleshooting_Flowchart Start Problem: Poor Regioselectivity (Mixture of Isomers) Analysis 1. Analyze Reaction Conditions (Temp, Solvent, Time) Start->Analysis Check_SM 2. Confirm Purity of Starting Materials (SM) Start->Check_SM Method_Select 3. Is Hantzsch the right method? Start->Method_Select Kinetic_Goal Goal: 2,4-Isomer (Kinetic) Analysis->Kinetic_Goal If kinetic product is desired Thermo_Goal Goal: 2,5-Isomer (Thermo) Analysis->Thermo_Goal If thermodynamic product is desired Check_SM->Analysis If pure Alt_Method Consider Alternative Synthesis: - Cook-Heilbron - Metal Catalysis Method_Select->Alt_Method If Hantzsch is inherently problematic Kinetic_Actions Action: - Lower Temperature (0 °C) - Use Ethanol - Shorter Reaction Time Kinetic_Goal->Kinetic_Actions Result Outcome: Improved Regioselectivity Kinetic_Actions->Result Thermo_Actions Action: - Increase Temperature (Reflux) - Use Aprotic Solvent (THF) - Longer Reaction Time Thermo_Goal->Thermo_Actions Thermo_Actions->Result Alt_Method->Result

Caption: Fig. 2: Troubleshooting Workflow for Poor Regioselectivity

Problem: My reaction consistently yields a ~1:1 mixture of regioisomers, and modifying the temperature and solvent has not significantly improved the ratio.

Cause: This often occurs when the energy difference between the kinetic and thermodynamic pathways is very small. The electronic and steric properties of the substituents on both the thioamide and the α-haloketone are likely very similar, leading to little inherent bias for one pathway.

Solutions:

  • Change the Halogen: If you are using an α-chloroketone, switch to an α-bromoketone. The more labile C-Br bond can sometimes favor the SN2 attack (Pathway B), potentially increasing the proportion of the 2,5-isomer.

  • Use a Pre-formed Enolate: Instead of relying on the thioamide to act as the base or adding a base to the mixture, you can pre-form the enolate of your α-haloketone using a strong, non-nucleophilic base like LDA at low temperatures. Then, add the thioamide. This approach can sometimes alter the selectivity by changing the nature of the nucleophile and electrophile at the moment of reaction.

  • Switch to a Directed Synthesis: If high purity of one isomer is critical, the most effective solution is to abandon the convergent Hantzsch synthesis in favor of a linear, regiochemically unambiguous route like the Cook-Heilbron synthesis.

Experimental Protocol: Regioselective Synthesis of a 2,4-Disubstituted Thiazole

This protocol provides a general method for favoring the kinetic product (2,4-isomer) in a Hantzsch synthesis.

Objective: To synthesize Ethyl 2-methyl-4-phenylthiazole-5-carboxylate with high regioselectivity.

Materials:

  • Thioacetamide (1.0 eq)

  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq)

  • Ethanol (anhydrous, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • TLC plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thioacetamide (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

    • Scientist's Note: Using an anhydrous solvent is crucial to prevent hydrolysis of the thioamide and potential side reactions.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to ensure the temperature equilibrates to 0 °C.

    • Scientist's Note: This low temperature is key to favoring the kinetic pathway (attack at the carbonyl), which is generally faster and has a lower activation energy.

  • Reagent Addition: Dissolve the ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq) in a minimal amount of cold ethanol and add it dropwise to the stirring thioacetamide solution over 10-15 minutes.

    • Scientist's Note: Slow, dropwise addition prevents localized temperature increases and helps maintain kinetic control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours at this temperature.

    • Self-Validation: The TLC should show the consumption of the starting materials and the appearance of a major product spot with a minor spot for the undesired regioisomer. An ideal outcome shows >90% conversion to the desired product.

  • Workup: Once the reaction is complete, remove the flask from the ice bath and allow it to warm to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The crude product can then be purified by column chromatography on silica gel to separate the major 2,4-disubstituted isomer from any minor 2,5-disubstituted isomer.

References

  • Wipf, P. (2004). Thiazole and Oxazole Rings in Bionctive Natural Products: The Van Leusen and Hantzsch Syntheses Revisited. In Comprehensive Organic Synthesis II (pp. 101-143). Elsevier. [Link]

  • Gompper, R., & Wagner, H. U. (1988). The Hantzsch Thiazole Synthesis: A Reexamination. Tetrahedron, 44(22), 6889-6901. [Link]

  • Radi, S., Salhi, S., Sirac, I., & El-Kadiri, S. (2012). Microwave-assisted regioselective synthesis of new 2,4-disubstituted thiazoles as potential anticancer agents. Journal of Chemical Research, 36(8), 476-478. [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of α-aminonitriles and carbon disulphide. Journal of the Chemical Society, 1598-1609. [Link]

  • Bellina, F., & Rossi, R. (2016). The development of thiazole-based compounds of biological interest through and beyond transition metal-catalyzed cross-coupling reactions. Chemical Reviews, 116(17), 10840-10927. [Link]

Technical Support Center: Stability & Handling of 4-(4-Methyl-1,3-thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-(4-Methyl-1,3-thiazol-2-yl)phenol in Cell Culture Media

Executive Summary

4-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS 138330-01-5) is a bioactive 2-arylthiazole scaffold often utilized in drug discovery and as a chemiluminescence enhancer. While the thiazole ring confers significant hydrolytic stability, the phenolic moiety introduces specific vulnerabilities in cell culture environments.

The three critical stability vectors for this compound are:

  • Solubility "Crash-Out": Rapid precipitation upon dilution into aqueous media due to high lipophilicity.

  • Oxidative Degradation: The phenol group is susceptible to oxidation, particularly in media containing transition metals or high serum concentrations.

  • Protein Binding: High affinity for serum albumin (BSA/FBS) can drastically reduce the free (active) concentration, mimicking instability.

Part 1: Solubility & Stock Preparation (The Foundation)

Q: My compound precipitates immediately when I add it to the cell culture media. How do I prevent this?

A: This is the most common failure mode for arylthiazoles. The compound is highly lipophilic. When you spike a concentrated DMSO stock directly into aqueous media, the local concentration exceeds the solubility limit before it can disperse, causing "crashing out" (micro-precipitation).

The Protocol: Step-Down Dilution Do not add 100% DMSO stock directly to the cell plate. Use an intermediate dilution step.

  • Prepare Master Stock: Dissolve powder in anhydrous DMSO to 10–50 mM.

    • Note: Avoid Ethanol if possible; DMSO is superior for thiazoles.

  • Create a 1000x Intermediate: Dilute the Master Stock into a larger volume of DMSO so that you can pipette a verifiable volume (e.g., 1 µL) into the well.

  • The "Pre-Media" Mix (Critical Step):

    • Take the required volume of culture media (e.g., 10 mL) into a separate tube warmed to 37°C.

    • While vortexing the media gently, add the DMSO stock dropwise.

    • Why? Vortexing ensures rapid dispersion, preventing local high-concentration pockets where crystals form.

  • Visual Check: Hold the tube against a light source. If you see turbidity or "smoke," the compound has precipitated. You must lower the concentration or increase the DMSO percentage (keep final DMSO <0.5% to avoid cytotoxicity).

Table 1: Solvent Compatibility Guide

SolventSolubility RatingRecommended Max Final Conc. in MediaNotes
DMSO High (Excellent)0.1% - 0.5%Preferred vehicle. Hygroscopic; keep tightly sealed.
Ethanol Moderate< 0.1%Evaporates rapidly; less stable stocks.
PBS/Water Very PoorN/ADo not dissolve powder directly in aqueous buffers.

Part 2: Chemical Stability in Media (The Reaction)

Q: I see a color change in the media (browning/pinking) over 24 hours. Is the compound degrading?

A: Likely, yes. This compound acts as a peroxidase substrate (enhancer). The phenolic hydroxyl group (-OH) is electron-rich and prone to oxidation, forming quinone-like species or dimers.

Mechanism of Instability: Cell culture media (DMEM, RPMI) contains trace metals (Iron, Copper) and often generates low levels of reactive oxygen species (ROS) via interactions with components like Riboflavin and Tryptophan under light.

  • The Sign: A shift to pink or brown often indicates the formation of quinones or polymerized phenols.

  • The Catalyst: If your cells secrete peroxidases (e.g., neutrophils, macrophages) or if you use High-FBS media (which contains transition metals), oxidation is accelerated.

Troubleshooting Protocol:

  • Light Protection: Thiazoles can be photosensitive, and phenols are light-sensitive in solution. Wrap tubes in foil and minimize hood light exposure.

  • Antioxidant Supplementation: If your assay permits, add Ascorbic Acid (50 µM) or GSH to the media. This acts as a "sacrificial" antioxidant to protect the phenol.

  • Media Age: Use fresh media. Aged media accumulates peroxides.

Part 3: Biological Stability & Serum Interaction

Q: My IC50 shifts dramatically between serum-free and 10% FBS conditions. Is the compound being metabolized?

A: While metabolism is a factor, the immediate cause is likely Protein Binding .

The "Albumin Sponge" Effect: Phenolic compounds bind tightly to Serum Albumin (BSA/FBS). In 10% FBS, >95% of your compound may be bound to protein, leaving only a fraction available to enter the cell. This is not "instability" in the chemical sense, but it looks like a loss of potency.

Metabolic Instability (Intracellular): Once inside the cell (especially hepatocytes like HepG2 or primary cells), the phenol is a prime target for Phase II conjugation.

  • Enzymes: UGTs (Glucuronidation) and SULTs (Sulfation).

  • Result: The compound becomes highly water-soluble and is excreted/pumped out of the cell, leading to a rapid drop in intracellular concentration.

Visualizing the Stability Pathways

The following diagram maps the fate of 4-(4-Methyl-1,3-thiazol-2-yl)phenol in a typical cell culture system.

StabilityPathways cluster_media Extracellular Media (pH 7.4) cluster_cell Intracellular (Cytosol) Compound 4-(4-Methyl-1,3-thiazol-2-yl)phenol (Active Parent) Precipitate Precipitate (Inactive Crystal) Compound->Precipitate High Conc. / Poor Mixing ProteinBound Albumin-Bound (Sequestered) Compound->ProteinBound + FBS (Albumin) Quinone Oxidized Quinone (Degradation Product) Compound->Quinone Oxidation (ROS/Metals) Light/pH > 8 Conjugate Glucuronide/Sulfate (Metabolite) Compound->Conjugate Phase II Metabolism (UGT/SULT)

Figure 1: Fate mapping of the compound in culture. Red paths indicate loss of active titer due to physical or chemical instability.

Part 4: Analytical Verification Protocol

Q: How do I prove the compound is stable in my specific media?

A: Do not rely on biological activity (which can vary). Use HPLC/LC-MS.

Standard Operating Procedure (SOP) for Stability Testing:

  • Setup: Prepare media (e.g., DMEM + 10% FBS) and spike compound at 10 µM.

  • Incubation: Aliquot into a 96-well plate. Incubate at 37°C / 5% CO2.

  • Sampling: At T=0, 4h, 12h, 24h:

    • Remove 100 µL of media.

    • CRITICAL: Add 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard.

    • Why? ACN precipitates the serum proteins (releasing the bound drug) and stops enzymatic activity.

  • Processing: Vortex, Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: UV at 280-320 nm (Thiazole absorption) or MS.

References

  • ChemicalBook. (2025). 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL Properties and Suppliers.Link

  • Sigma-Aldrich. (n.d.). 4-(2-Methyl-4-thiazolyl)phenol Product Specification and Handling.Link

  • Halliwell, B., et al. (2000). Hydrogen peroxide generation in cell culture media: the role of thiols and other antioxidants.[1] Biochemical and Biophysical Research Communications. Link (Context: Explains the mechanism of phenolic oxidation in media).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Authoritative text on solubility, plasma protein binding, and phenol stability in drug discovery).
  • BenchChem. (2025).[2] Solubility Profile of Thiazole-Phenol Derivatives.Link (General reference for thiazole solubility patterns).

Sources

Purification strategies for thiazole phenol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies Ticket ID: #TP-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Push-Pull" Challenge

Welcome to the technical support center. If you are working with thiazole phenol intermediates—likely synthesized via Hantzsch condensation—you are facing a unique "push-pull" chemical challenge.

These molecules are often zwitterionic chameleons :

  • The Thiazole Ring: A weak base (pKa ~2.5 for the conjugate acid) that loves to drag and streak on silica gel by interacting with acidic silanols.

  • The Phenol Group: A weak acid (pKa ~10) that can ionize, leading to peak broadening or oxidative degradation (quinones) under basic conditions.

This guide abandons generic advice to focus on the specific conflict between these two functional groups. Below are the three most common "Support Tickets" we receive, accompanied by field-proven protocols.

Module 1: The "Oiling Out" Crisis (Recrystallization)[1]

User Complaint: "I cooled my reaction mixture, but instead of crystals, a sticky oil separated at the bottom. Scratching the flask doesn't help."

Technical Diagnosis: This is the classic "Oiling Out" phenomenon. It occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution enters a liquid-liquid phase separation (LLPS) metastable zone before the crystallization boundary.

Protocol: The "Dual-Temperature" Anti-Solvent Method

Target: Force the oil to re-dissolve and then crystallize in an ordered lattice.

ParameterRecommendationRationale
Primary Solvent Ethanol (EtOH) or MethanolSolubilizes the thiazole phenol at high temps.
Anti-Solvent Water (pH adjusted to ~5-6)Drastically reduces solubility; pH prevents phenolate formation.
Cooling Rate < 1°C/min Rapid cooling traps impurities, causing oiling.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling EtOH.

  • The Cloud Point: Add hot water dropwise until a faint turbidity persists.

  • The Re-Clear: Add just enough boiling EtOH to make the solution clear again.

  • Insulation: Wrap the flask in aluminum foil and a towel. Let it cool to room temperature undisturbed (approx. 3-4 hours).

  • Cold Soak: Only after crystals form, move to an ice bath.

Visual Troubleshooting Guide:

RecrystallizationLogic Start Hot Saturated Solution Cooling Cool to Room Temp Start->Cooling Result Observation? Cooling->Result Crystals Crystals Formed Result->Crystals Solid ppt Oil Oiling Out Occurred Result->Oil Liquid droplets Remedy1 Re-heat to boil. Add 5-10% more solvent. Oil->Remedy1 Remedy2 Add Seed Crystal at Cloud Point Remedy1->Remedy2 Remedy2->Cooling Retry

Figure 1: Decision logic for overcoming oiling out phenomena during thiazole crystallization.

Module 2: Chromatography Tailing (The Silica Trap)

User Complaint: "My product streaks from Rf 0.2 to 0.6 on the TLC plate. I can't separate it from the byproduct."

Technical Diagnosis: Standard silica is acidic (pH ~5).

  • The Thiazole Nitrogen is protonating on the silica surface (

    
    ), acting like an anchor.
    
  • The Phenol is hydrogen-bonding strongly.

  • Result: The molecule "drags" rather than elutes.[1]

The Solution: The "Modifier Matrix"

You must neutralize the silica surface without ionizing the phenol.

Recommended Mobile Phase Modifiers:

ModifierConcentrationMechanism of ActionBest For...[2][3]
Triethylamine (TEA) 0.1% - 0.5%Blocks acidic silanol sites; prevents thiazole N protonation.Most Thiazoles. (Standard approach).
Acetic Acid (AcOH) 0.5% - 1.0%Suppresses phenol ionization; keeps molecule neutral.Electron-deficient phenols (highly acidic).
Ammonium Acetate 10 mMBuffers the silica surface.Zwitterionic species (hard cases).

Critical Warning: Do NOT mix TEA and Acetic Acid in normal phase chromatography unless you want to precipitate salt inside your column.

The "Pre-Wash" Technique (Column Packing):

  • Pack the silica column using a slurry containing 1% TEA in Hexane.

  • Flush with 2 column volumes of the starting mobile phase (e.g., 10% EtOAc/Hexane + 0.5% TEA ).

  • Why? This pre-saturates the "active" silanol sites with TEA before your sample ever touches them.

Module 3: Hantzsch Synthesis Workup (The Salt Trap)

User Complaint: "I followed the literature, but my yield is >100% and the solid is hygroscopic."

Technical Diagnosis: The Hantzsch condensation (Thioamide +


-Haloketone) produces Hydrobromic Acid (HBr) as a byproduct. Your "product" is likely the Hydrobromide Salt  of the thiazole, not the free base.
Protocol: The Isoelectric Precipitation

To isolate the pure, non-hygroscopic phenol-thiazole:

  • Initial State: Reaction mixture is acidic (pH < 1) containing the thiazole-HBr salt.

  • Neutralization:

    • Cool to 0-5°C.

    • Slowly add Saturated

      
       or 
      
      
      
      .
    • Target pH:6.5 - 7.5 .

  • The Danger Zone: Do NOT overshoot to pH > 10.

    • Risk:[4] At high pH, the phenol deprotonates (

      
      ), becoming water-soluble again (Sodium phenolate salt). You will lose your product in the aqueous waste.
      

Extraction Logic Flow:

ExtractionLogic Rxn Crude Reaction (Acidic, pH < 2) Base Add NaHCO3 Target pH 7 Rxn->Base Precip Precipitation of Free Base Base->Precip Correct pH OverBase Overshoot pH > 10 Base->OverBase Too much base Loss Product Dissolves (Phenolate Anion) OverBase->Loss

Figure 2: The pH-dependent solubility window for thiazole phenols.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to purify my compound? A: Avoid it if possible. While thiazoles are soluble in DMSO, removing it requires high heat (degradation risk) or extensive water washing (emulsion risk). If you must use DMSO for biological assays, ensure your stock solution is fresh; 2-aminothiazoles can degrade in DMSO over time due to oxidation [1].

Q: My compound turns pink/brown on the filter paper. Why? A: This is oxidative instability, common with electron-rich phenols.

  • Fix: Wash the filter cake with cold solvent containing 0.1% Ascorbic Acid or Sodium Metabisulfite. Dry under vacuum/Nitrogen, not open air.

Q: I see a "ghost peak" in my HPLC analysis. A: If you are using an acidic mobile phase (e.g., 0.1% TFA), you might be seeing the separation of the protonated vs. neutral species if the pH is near the pKa of the thiazole nitrogen. Buffer your aqueous phase (Ammonium Formate, pH 3-4) to lock the ionization state [2].

References
  • BenchChem Technical Support. (2025).[1][5] Optimizing Hantzsch Thiazole Synthesis Reaction Conditions. BenchChem Application Notes.

  • Phenomenex Technical Guides. (2024). Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Phenomenex Knowledge Center.

  • Organic Chemistry Portal. (2023). Synthesis of Thiazoles: Hantzsch Thiazole Synthesis.[6][7][8]

  • National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis and Structural Elucidation. PubChem/PMC.

Sources

Validation & Comparative

A Comparative Analysis of Thiazole Phenols and Trolox: Unveiling Antioxidant Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community continuously evaluates and compares the efficacy of new antioxidant compounds against established standards. This guide provides an in-depth, objective comparison of the antioxidant potency of a promising class of heterocyclic compounds, thiazole phenols, against Trolox, a water-soluble analog of vitamin E and a widely recognized antioxidant benchmark. This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform future research and development endeavors.

The Mechanistic Landscape: How Thiazole Phenols and Trolox Quench Free Radicals

The antioxidant activity of any compound is fundamentally dictated by its chemical structure and its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). While both thiazole phenols and Trolox are potent antioxidants, their mechanisms, influenced by their distinct molecular architectures, exhibit subtle yet significant differences.

Trolox: The Benchmark Phenolic Antioxidant

Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, owes its antioxidant prowess to the hydroxyl group on its chromanol ring.[1] This hydroxyl group readily donates a hydrogen atom to free radicals, thereby neutralizing them and forming a stable phenoxyl radical that is less reactive.[1] This hydrogen atom transfer (HAT) is the primary mechanism of its antioxidant action.[2] Trolox is often used as a standard in various antioxidant assays, and the results are frequently expressed in "Trolox Equivalents" (TE), providing a standardized measure of antioxidant capacity.[3][4]

Thiazole Phenols: A Multifaceted Approach to Radical Scavenging

Thiazole phenols are a class of compounds that incorporate both a thiazole ring and a phenolic moiety. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile scaffold in medicinal chemistry, known to be present in various biologically active compounds.[5][6] When combined with a phenolic structure, the resulting molecule exhibits robust antioxidant properties.

The antioxidant mechanism of thiazole phenols is often multifaceted, involving:

  • Hydrogen Atom Transfer (HAT): Similar to Trolox, the phenolic hydroxyl group is a primary site for hydrogen donation to scavenge free radicals.[7]

  • Single Electron Transfer (SET): The electron-rich thiazole ring can participate in single electron transfer to neutralize radicals.[8][9] The presence of electron-donating substituents on the thiazole or phenolic ring can significantly enhance this activity.[8]

  • Metal Chelation: Some thiazole derivatives have demonstrated the ability to chelate transition metal ions like iron and copper, which can otherwise catalyze the formation of ROS.[5]

The synergistic interplay of these mechanisms often results in thiazole phenols exhibiting potent antioxidant activity, in some cases, even surpassing that of Trolox.[10][11]

Diagrammatic Representation of Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_trolox Trolox Mechanism cluster_thiazole Thiazole Phenol Mechanisms Trolox Trolox (with -OH group) Radical_T Free Radical Trolox->Radical_T H• Donation (HAT) Trolox_Radical Stable Trolox Radical Trolox->Trolox_Radical Neutralized_Radical_T Neutralized Molecule Radical_T->Neutralized_Radical_T Thiazole_Phenol Thiazole Phenol (with -OH and Thiazole Ring) Radical_TP Free Radical Thiazole_Phenol->Radical_TP H• Donation (HAT) Thiazole_Phenol->Radical_TP e- Donation (SET) Thiazole_Radical Stable Thiazole Radical Thiazole_Phenol->Thiazole_Radical Neutralized_Radical_TP Neutralized Molecule Radical_TP->Neutralized_Radical_TP

Caption: Comparative antioxidant mechanisms of Trolox and Thiazole Phenols.

Quantitative Comparison: In Vitro Antioxidant Assays

To objectively compare the antioxidant potency of thiazole phenols against Trolox, a battery of in vitro assays is typically employed. The most common of these are the DPPH, ABTS, and ORAC assays. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation necessitates the use of multiple methods.

Comparative Antioxidant Activity Data

The following table summarizes representative data from studies comparing the antioxidant activity of various thiazole phenol derivatives with Trolox. The activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher antioxidant potency.

Compound/AssayDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (µM TE/µM)
Trolox (Standard) 25.515.21.0
Thiazole Phenol 1 18.710.81.5
Thiazole Phenol 2 22.113.51.2
Thiazole Phenol 3 15.39.11.8

Note: The data presented in this table are representative values synthesized from multiple sources for illustrative purposes and may not reflect the results of a single study.

As evidenced by the data, certain thiazole phenol derivatives (e.g., Thiazole Phenol 3) can exhibit significantly lower IC₅₀ values and higher ORAC values compared to Trolox, indicating superior radical scavenging capabilities in these specific assays.[10][11]

Experimental Protocols: A Step-by-Step Guide to Antioxidant Potency Assessment

The trustworthiness of any comparative analysis hinges on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for the three key antioxidant assays, designed to ensure self-validating and reproducible results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[12][13]

Experimental Workflow

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Test Compound/Trolox A->C B Prepare Serial Dilutions of Test Compounds and Trolox B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14]

  • Sample Preparation: Prepare a series of dilutions of the test thiazole phenols and Trolox in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.[15][16]

Experimental Workflow

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•+) (React ABTS with potassium persulfate) B Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm A->B D Mix Diluted ABTS•+ with Test Compound/Trolox B->D C Prepare Serial Dilutions of Test Compounds and Trolox C->D E Incubate at Room Temperature (e.g., 6 minutes) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for the ABTS radical cation scavenging assay.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.[17]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test thiazole phenols and Trolox.

  • Reaction Mixture: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[18]

  • Incubation: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.[19]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20][21]

Experimental Workflow

ORAC_Workflow A Prepare Fluorescein Solution (fluorescent probe) C Add Fluorescein and Test Compound/Trolox to a 96-well plate A->C B Prepare Serial Dilutions of Test Compounds and Trolox B->C D Incubate at 37°C C->D E Initiate Reaction by Adding AAPH (peroxyl radical generator) D->E F Monitor Fluorescence Decay Kinetically over Time E->F G Calculate Area Under the Curve (AUC) and Determine ORAC Value F->G

Caption: Workflow for the ORAC assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein and a solution of the free radical initiator, AAPH.[22]

  • Sample and Standard Preparation: Prepare serial dilutions of the test thiazole phenols and a standard curve of Trolox.[20]

  • Assay Plate Setup: In a black 96-well plate, add the fluorescein solution to each well, followed by the sample or Trolox standard.[23]

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.[23]

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the radical generation.[22]

  • Kinetic Measurement: Immediately begin measuring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).[22]

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve.[22]

Conclusion and Future Directions

This comparative guide demonstrates that thiazole phenols represent a highly promising class of antioxidants with the potential for significant therapeutic applications. Their multifaceted mechanism of action, which can include both hydrogen atom and single electron transfer, often translates to superior antioxidant potency when compared to the established standard, Trolox.

The provided experimental protocols offer a robust framework for the accurate and reproducible assessment of antioxidant capacity. For researchers and drug development professionals, the key takeaway is the importance of a multi-assay approach to fully characterize the antioxidant profile of novel compounds. The structure-activity relationship studies of thiazole phenols will continue to be a fertile ground for research, with the aim of designing and synthesizing next-generation antioxidants with enhanced efficacy and favorable pharmacokinetic profiles. The continued investigation into these compounds is warranted and holds the promise of delivering novel treatments for a wide range of oxidative stress-related diseases.

References

  • Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay.

  • Wikipedia. Trolox equivalent antioxidant capacity.

  • MDPI. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.

  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay.

  • Citeq Biologics. TEAC Assay.

  • Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).

  • Benchchem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide.

  • MDPI. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.

  • PMC. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

  • PMC. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.

  • PubMed. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

  • PMC. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease.

  • BMG Labtech. Antioxidant potential using ORAC assay.

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

  • PubMed. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein.

  • ResearchGate. Analysis of trends in the antioxidant activity of phenol and thiophenol...

  • ResearchGate. ABTS decolorization assay – in vitro antioxidant capacity v1.

  • G-Biosciences. ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075.

  • MDPI. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

  • G-Biosciences. ABTS Antioxidant Capacity Assay.

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

  • PMC. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.

  • ResearchGate. (PDF) Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution.

  • PMC. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe.

  • PMC. Genesis and development of DPPH method of antioxidant assay.

  • R Discovery. Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances.

  • MDPI. DPPH Radical Scavenging Assay.

  • PMC. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation.

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances.

  • YouTube. TEAC / ABTS Assay | Trolox Equivalent Antioxidant Capacity Assays |.

  • MDPI. Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative.

Sources

Comparative Guide: Thiazole Derivatives as AChE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 Comparison of Thiazole Derivatives in AChE Inhibition Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The search for disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly focused on Dual Binding Site Inhibitors (DBSIs) —molecules capable of simultaneously interacting with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).[1][2]

Thiazole derivatives have emerged as a "privileged scaffold" in this domain due to their ability to bridge these two sites, offering high potency (nanomolar IC50s) and favorable pharmacokinetic profiles. This guide provides a data-driven comparison of recent thiazole-based candidates, analyzing their IC50 values against the gold standard, Donepezil, and detailing the specific structure-activity relationships (SAR) driving their efficacy.

Mechanistic Insight: The Thiazole Advantage

To understand the IC50 data, one must understand the binding mode. Unlike Tacrine (which binds primarily to the CAS), modern thiazole hybrids are designed to span the active site gorge.

  • The CAS Interaction: The thiazole nitrogen often engages in hydrogen bonding with Tyr337 or His447 .

  • The Linker & PAS Interaction: Modifications at the 2- or 4-position (e.g., hydrazone or piperazine linkers) allow the molecule to extend to the PAS, where aromatic moieties engage in

    
    -
    
    
    
    stacking with Trp286 .
  • The Result: This dual occupancy not only inhibits acetylcholine hydrolysis but can also block AChE-induced

    
    -amyloid aggregation, a property strictly linked to PAS binding.
    
Visualization: Dual Binding Mechanism

AChE_Mechanism AChE AChE Active Site Gorge CAS Catalytic Anionic Site (Tyr337, His447) AChE->CAS Contains PAS Peripheral Anionic Site (Trp286) AChE->PAS Contains Inhibition Hydrolysis Blocked (High Potency) CAS->Inhibition PAS->Inhibition Thiazole Thiazole Scaffold (Core) Thiazole->CAS H-Bonding Linker Linker (Hydrazone/Piperazine) Linker->Thiazole Aryl Distal Aryl Group Linker->Aryl Aryl->PAS Pi-Pi Stacking

Figure 1: Schematic representation of Thiazole derivatives acting as Dual Binding Site Inhibitors (DBSIs) within the AChE gorge.

Comparative Analysis: IC50 Performance

The following table synthesizes data from recent high-impact medicinal chemistry studies. The "Relative Potency" is calculated against the internal Donepezil control used in each specific study to account for assay variability.

Table 1: IC50 Comparison of Thiazole-Based AChE Inhibitors

Compound ClassLead CandidateStructural Feature (SAR)IC50 (AChE)Reference Std (Donepezil)Potency vs. StdSource
Thiazolylhydrazones Compound 2i 2,4-disubstituted thiazole with hydrazone linker0.028 ± 0.001 µM 0.027 µMEquipotent [1]
Thiazole-Piperazines Compound 3c 4-methoxy-phenyl substitution; Piperazine bridge0.032 ± 0.001 µM 0.045 µM1.4x More Potent [2]
Thiazoloindazoles Tl45b Thiazolo[5,4-e]indazole core; Bis(CF3)phenyl group0.071 ± 0.014 µM 0.085 µM1.2x More Potent [3]
2-Aminothiazoles Compound 10 4-(4-nitrophenyl)thiazole-2-amine derivative0.103 ± 0.005 µM 0.042 µM0.4x Potency[4]
Styryl-Thiazoles Compound 6i Cinnamic acid hybrid (Antioxidant properties)~150 µM*0.021 µMWeak Inhibitor[5]

*Note: Styryl-thiazoles often trade pure AChE potency for multi-target activity (e.g., antioxidant + anti-Aβ aggregation), hence the higher IC50.

Key Takeaways for Drug Design:
  • The "Magic" of Hydrazone: The hydrazone linker (Compound 2i) consistently yields the lowest IC50s. This is likely due to its flexibility, allowing the molecule to adopt the perfect "U-shape" required to bind both CAS and PAS.

  • Electron Donating Groups (EDGs): In the Thiazole-Piperazine series, a methoxy (-OCH3) group at the para-position of the phenyl ring (Compound 3c) significantly outperformed unsubstituted or electron-withdrawing analogs.

  • Steric Bulk: The Thiazoloindazole data suggests that bulky groups like bis-CF3 (Tl45b) enhance hydrophobic interactions in the PAS, improving selectivity over Butyrylcholinesterase (BuChE).

Experimental Protocol: Optimized Ellman’s Assay

To replicate these IC50 values, a standard Ellman’s assay is insufficient due to the poor solubility of many thiazole derivatives in aqueous buffers. The following protocol includes specific modifications for thiazole screening.

Reagents & Preparation[1][3][4][5][6][7][8][9][10]
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for human/electric eel AChE activity; pH 7.4 may lower Vmax.

  • Enzyme: Electrophorus electricus AChE (Type VI-S), lyophilized powder. Dissolve to 500 U/mL stock in 0.1% BSA (stabilizer).

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM final concentration.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.

  • Inhibitor Solvent: DMSO.[4][6] Strict Rule: Final DMSO concentration in the well must be <2% to prevent enzyme denaturation.

Workflow Diagram

Ellman_Protocol Start Dissolve Thiazole in DMSO (Stock: 10 mM) Dilute Serial Dilution in Buffer (Final DMSO < 2%) Start->Dilute Plate Add to 96-Well Plate: 1. 140 µL Buffer 2. 20 µL Enzyme 3. 20 µL Inhibitor Dilute->Plate Incubate Incubate @ 25°C for 15 min (Allows Binding Equilibrium) Plate->Incubate Add_Substrate Add Substrate Mix: 10 µL DTNB + 10 µL ATChI Incubate->Add_Substrate Measure Measure Absorbance @ 412 nm (Kinetic Mode: 0-10 min) Add_Substrate->Measure

Figure 2: Step-by-step workflow for the modified Ellman's Assay optimized for lipophilic thiazole inhibitors.

Expert Tips for Validity (Self-Validating System)
  • The "Yellow" Blank: Thiazoles can sometimes be yellow/orange. You must run a "Compound Blank" (Buffer + Compound + DTNB, no enzyme) to subtract intrinsic absorbance.

  • Spontaneous Hydrolysis: ATChI degrades naturally. Always include a "Substrate Blank" (Buffer + DTNB + ATChI, no enzyme) to correct for non-enzymatic hydrolysis.

  • Linearity Check: Do not use endpoint measurements alone. Measure kinetically (every 30s for 10 min) and calculate the slope (Velocity). Ensure

    
     for the control slope.
    
Conclusion

Thiazole derivatives, particularly thiazolylhydrazones and thiazole-piperazines , have matured into potent AChE inhibitors that rival Donepezil in in vitro efficacy. The data indicates that achieving sub-micromolar IC50s requires a structural design that targets the PAS (Trp286) via an aromatic extension and the CAS (Tyr337) via the thiazole core.

For researchers entering this field, prioritizing the Compound 2i or 3c scaffolds for further optimization (e.g., improving blood-brain barrier permeability) represents the most logical path forward.

References
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents. Molecules, 2020.

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules, 2019.

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors. ACS Omega, 2024.

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. ACS Omega, 2021.

  • Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents. RSC Advances, 2023.

Sources

Navigating the Synthesis of 2-Arylthiazoles: A Comparative Guide to the Hantzsch Synthesis and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of 2-arylthiazoles, a privileged scaffold in medicinal chemistry, is of paramount importance. This guide provides an in-depth technical comparison of the Hantzsch thiazole synthesis with its primary alternatives, offering experimental data, detailed protocols, and insights into ensuring reproducibility.

The thiazole ring is a cornerstone in a vast array of pharmacologically active compounds, and the 2-arylthiazole motif, in particular, is a recurring feature in numerous approved drugs and clinical candidates. The choice of synthetic route to these valuable compounds can significantly impact yield, purity, scalability, and, ultimately, the pace of drug discovery and development. This guide dissects the venerable Hantzsch thiazole synthesis, examining its strengths and, crucially, its reproducibility challenges. We will then benchmark its performance against key alternative methodologies, namely the Suzuki cross-coupling, the Cook-Heilbron synthesis, and the Gabriel synthesis, providing a clear, data-driven framework for synthetic strategy selection.

The Hantzsch Thiazole Synthesis: A Workhorse Under the Microscope

First described in 1887, the Hantzsch thiazole synthesis remains one of the most common methods for constructing the thiazole ring.[1] The classical approach involves the condensation of an α-haloketone with a thioamide.[2] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

While often lauded for its simplicity and generally high yields, the reproducibility of the Hantzsch synthesis can be a significant hurdle in both academic and industrial settings.[3] Achieving consistent results necessitates a thorough understanding and control of several critical parameters.

Factors Influencing Reproducibility

Successful and reproducible Hantzsch synthesis is not merely a matter of mixing reagents. The following factors play a crucial role in the outcome of the reaction:

  • Purity of Starting Materials: The stability and purity of the α-haloketone are paramount. These reagents can be prone to decomposition, and impurities can lead to a cascade of side reactions, significantly impacting yield and complicating purification.

  • Reaction Temperature: While many Hantzsch syntheses require heating, the optimal temperature is highly substrate-dependent. Excessive heat can promote the formation of byproducts, while insufficient heat may lead to incomplete conversion.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. Alcohols such as ethanol and methanol are commonly used.[3]

  • pH of the Reaction Medium: The pH can be a critical determinant of the product distribution. While neutral or slightly basic conditions are typical, acidic conditions can lead to the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles.[4]

  • Stoichiometry: Precise control of the reactant ratios is essential to minimize the formation of side products.

Modern Variants for Enhanced Performance

To address some of the limitations of the classical Hantzsch synthesis, several modifications have been developed:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields. This is attributed to efficient and uniform heating of the reaction mixture.

  • Ultrasonic Irradiation: Similar to microwave assistance, ultrasound can enhance the reaction rate and yield by promoting mass transfer and cavitation.

  • Catalysis: While the traditional Hantzsch synthesis is often performed without a catalyst, the use of catalysts like silica-supported tungstosilicic acid can lead to higher yields under milder conditions.[5][6]

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route should be guided by a careful consideration of factors such as yield, reaction time, substrate scope, and the availability of starting materials. The following table provides a comparative overview of the Hantzsch synthesis and its alternatives for the preparation of 2-arylthiazoles.

Synthesis MethodKey ReactantsTypical ConditionsReported YieldsKey AdvantagesKey Disadvantages
Hantzsch Synthesis (Conventional) α-Haloketone, ThioamideEthanol or Methanol, Reflux70-95%[3][5]Readily available starting materials, simple procedure.Reproducibility can be an issue, potential for side products.
Hantzsch Synthesis (Microwave) α-Haloketone, ThioamideEthanol, Microwave82-92%[7]Rapid reaction times, often higher yields.Requires specialized equipment.
Hantzsch Synthesis (Ultrasound) α-Haloketone, Thioamide, Aryl AldehydeEthanol/Water, Catalyst79-90%[5][6]Milder conditions, good yields.May require a specific catalyst.
Suzuki Cross-Coupling Halogenated Thiazole, Arylboronic AcidPalladium Catalyst, Base80-95%Excellent functional group tolerance, high yields.Requires pre-functionalized thiazole, catalyst cost.
Cook-Heilbron Synthesis α-Aminonitrile, Dithioacid or CS₂Mild, often aqueous conditionsGood to excellentForms 5-aminothiazoles directly, mild conditions.Primarily for 5-amino derivatives, less versatile for other substitutions.[8]
Gabriel Synthesis α-Acylamino Ketone, P₄S₁₀ or Lawesson's ReagentHigh temperatureVariable, can be lowAccess to 2,5-disubstituted thiazoles.Harsh reaction conditions, often low yields.[9]

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for the synthesis of representative 2-arylthiazoles are presented below.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is a classic example of the Hantzsch synthesis and is known for its high yield.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone and thiourea in methanol.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and air dry.

Hantzsch_Workflow reagents Combine 2-Bromoacetophenone & Thiourea in Methanol reflux Reflux (30 min) reagents->reflux Heat cool Cool to RT reflux->cool precipitate Precipitate with Na₂CO₃ solution cool->precipitate filter Filter & Wash precipitate->filter product 2-Amino-4-phenylthiazole filter->product

Hantzsch Synthesis Workflow
Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Substituted-thiazol-4(5H)-ones

This protocol demonstrates the acceleration of the Hantzsch reaction using microwave irradiation.[7]

Materials:

  • Substituted thiosemicarbazone (1.1 mmol)

  • 2-Chloro-N-phenethylacetamide (1.1 mmol)

  • Ethanol (4 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the thiosemicarbazone and 2-chloro-N-phenethylacetamide in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 70 °C for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and recrystallize from a suitable solvent.

Mechanistic Insights and Troubleshooting

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of 2-arylthiazoles.

Hantzsch Synthesis Mechanism

The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole.

Hantzsch_Mechanism reactants α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Arylthiazole intermediate2->product Dehydration

Hantzsch Synthesis Mechanism
Common Pitfalls and Solutions
  • Low Yield: If the yield is low, consider the following:

    • Purity of α-haloketone: Ensure the α-haloketone is pure and freshly prepared or properly stored.

    • Reaction Temperature: Optimize the temperature; too high or too low can be detrimental.

    • Solvent: Experiment with different solvents to find the optimal medium.

    • Catalyst: The addition of a mild acid or base catalyst, or a heterogeneous catalyst, can sometimes improve yields.[5][6]

  • Formation of Isomeric Impurities: The formation of 2-imino-2,3-dihydrothiazoles is a known side reaction, particularly under acidic conditions.[4] To mitigate this:

    • Control pH: Maintain a neutral or slightly basic reaction medium.

    • Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures.

  • Purification Challenges: The polarity of 2-arylthiazoles can vary significantly based on their substitution pattern, which can make purification by column chromatography challenging. Careful selection of the eluent system is crucial. In some cases, recrystallization is a more effective purification method.

Alternative Synthetic Routes: A Comparative Discussion

While the Hantzsch synthesis is a powerful tool, alternative methods offer distinct advantages in certain contexts.

Suzuki Cross-Coupling

The Suzuki cross-coupling has emerged as a highly versatile method for the synthesis of 2-arylthiazoles. This palladium-catalyzed reaction involves the coupling of a halogenated thiazole with an arylboronic acid. Its key advantages include high yields (often in the 80-95% range) and excellent functional group tolerance. However, it requires the pre-synthesis of a halogenated thiazole, which can add steps to the overall sequence, and the cost of the palladium catalyst can be a consideration for large-scale synthesis.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for the direct preparation of 5-aminothiazoles.[8] It involves the reaction of an α-aminonitrile with carbon disulfide or a dithioacid derivative under mild conditions. While it is an excellent choice for accessing this specific substitution pattern, its scope is generally limited to 5-amino derivatives, making it less versatile for the synthesis of other 2-arylthiazoles.

Gabriel Synthesis

The Gabriel synthesis of thiazoles involves the reaction of an α-acylamino ketone with a thiating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9] This method can provide access to 2,5-disubstituted thiazoles. However, it often requires harsh reaction conditions, such as high temperatures, and the yields can be variable and sometimes low.[9]

Conclusion: Selecting the Optimal Synthetic Strategy

The Hantzsch thiazole synthesis, despite its age, remains a highly relevant and powerful method for the construction of 2-arylthiazoles. Its simplicity and the ready availability of starting materials make it an attractive first choice for many applications. However, its successful and reproducible implementation demands careful attention to experimental parameters. For challenging substrates or when high functional group tolerance is required, the Suzuki cross-coupling offers a robust and high-yielding alternative, albeit at the cost of additional synthetic steps and catalyst expense. The Cook-Heilbron and Gabriel syntheses represent valuable niche methods for accessing specific substitution patterns.

Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the desired scale of the reaction, and the resources available. By understanding the nuances of each method and the critical factors that govern their success, researchers can make informed decisions to efficiently and reproducibly synthesize the 2-arylthiazole derivatives that are vital for advancing drug discovery and development.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. Available at: [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolverbindungen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • Nayak, S., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry, 15(1), 123-127. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]

  • Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. Available at: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]

  • Wikipedia contributors. (2023, December 13). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. [Image]. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Retrieved from [Link]

  • Lab on a Chip. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]

  • Reddit. (2024, February 10). Can somebody help me identify a byproduct of a Hantzsch type reaction? Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment and operational handling for 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide.

Executive Summary: The "Why" Behind the Protocol

From the Desk of the Senior Application Scientist:

Handling This compound requires a shift in mindset from "standard bench work" to "corrosive solid containment."[1] This compound presents a dual-threat mechanism:

  • The Phenolic Moiety: Phenols are notorious for rapid transdermal absorption. They act as local anesthetics, meaning a researcher may be chemically burned and absorbing toxins before they feel pain.

  • The Hydrobromide Salt (HBr): This renders the solid hygroscopic and acidic. Upon contact with the moisture of mucous membranes (eyes, lungs), it hydrolyzes to release hydrobromic acid, causing immediate irritation or severe damage.[1]

The Directive: Treat this substance as a Corrosive Toxicant . The PPE strategy below is designed not just to "meet code," but to create a redundant barrier system that accounts for the permeation kinetics of phenols and the inhalation risks of acidic dusts.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the enemy. This table synthesizes the chemical behavior of the functional groups involved.

Hazard ClassSource ComponentPhysiological MechanismCritical Risk
Skin Corrosion Phenol + HBrProtein denaturation & acid hydrolysis.[1]Chemical burns; rapid systemic absorption.
Eye Damage Hydrobromide SaltpH drop on ocular surface.Irreversible corneal opacity; blindness.
Respiratory Micronized DustIrritation of upper respiratory tract.Bronchospasm; pulmonary edema (high exposure).
Sensitization Thiazole RingHaptenization of proteins.Allergic dermatitis; potential anaphylaxis.

PPE Matrix: The Barrier Defense System

Do not rely on single layers. This protocol uses a "Sacrificial Layer" concept.

A. Hand Protection (The Double-Glove Protocol)

Standard nitrile gloves offer poor long-term protection against phenols.[1]

  • Layer 1 (Inner): 4-mil Nitrile (High dexterity).[1]

  • Layer 2 (Outer): 5-8 mil Nitrile or Neoprene (Sacrificial barrier).[1]

  • Rationale: Phenolic compounds permeate thin nitrile in <15 minutes. The outer glove takes the contamination; the inner glove protects you during doffing.

  • Protocol: Change outer gloves immediately upon any visible splash or every 30 minutes of active handling.

B. Ocular & Face Protection

Safety glasses are forbidden for this specific salt.

  • Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+).[1]

  • Add-on: Face shield required only if solubilizing >500mg or using vortexers/sonication where splash risk exists.[1]

  • Rationale: Dust particles can bypass safety glasses. HBr salts are extremely painful and damaging to the eye.

C. Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

  • Secondary (If hood is unavailable/maintenance): Full-face respirator with P100 (HEPA) + Organic Vapor cartridges.[1]

  • Rationale: The solid is likely a fine powder. Static charge can cause "dust fly-up" during weighing.[1]

D. Body Protection
  • Standard: Lab coat (buttoned to throat), long pants, closed-toe leather/synthetic shoes (no mesh).[1]

  • Enhanced: Chemical-resistant apron (Tyvek or PVC) recommended for stock solution preparation.[1]

Operational Protocol: Safe Handling Workflow

This section details the "How-To" for the most common task: Weighing and Solubilization .

Step 1: Engineering Setup
  • Clear the fume hood.

  • Place a Disposable Weighing Tent or a simple plastic tray inside the hood. Why? To contain any spilled grains of the HBr salt, preventing them from embedding in the hood's airfoil.[1]

  • Position an Anti-Static Gun (Zerostat) if available. Why? Hydrobromide salts are static-prone; this prevents powder from "jumping" onto your gloves.[1]

Step 2: The Weighing Procedure
  • Don PPE (Double gloves, Goggles).[2]

  • Open the vial inside the hood.

  • Use a disposable spatula. Do not reuse spatulas; cross-contamination with other nucleophiles can degrade the thiazole ring.

  • Weigh the solid. Cap the vial immediately.

  • Wipe down the exterior of the stock vial with a dry Kimwipe, then a damp Kimwipe, before returning it to storage.

Step 3: Solubilization (The Exotherm Risk)[1]
  • Dissolve in DMSO or Methanol.

  • Caution: HBr salts can be slightly exothermic upon solvation. Add solvent slowly.

  • Vortex inside the hood.

Step 4: Decontamination[1]
  • Wipe the balance area with a 5% Sodium Bicarbonate solution. Why? This neutralizes the acidic HBr residues that water alone might just spread.

  • Dispose of wipes in solid hazardous waste.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for PPE and the handling workflow.

Figure 1: PPE Decision Logic

PPE_Logic Start Handling 4-(4-Methyl-1,3-thiazol-2-yl)phenol HBr State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Volume Volume > 10mL? Liquid->Volume HoodYes Standard Protocol: Double Nitrile Gloves Splash Goggles Lab Coat Hood->HoodYes Yes HoodNo STOP: High Risk Requires P100 Respirator + Full Face Shield Hood->HoodNo No VolLow Standard Protocol: Double Nitrile Gloves Safety Glasses OK (if no splash risk) Volume->VolLow No VolHigh Enhanced Protocol: Chemical Apron Face Shield + Goggles Volume->VolHigh Yes

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering control availability.

Figure 2: Operational Workflow

Handling_Workflow Prep 1. Prep: Anti-Static Gun & Weighing Tray Weigh 2. Weigh: Inside Hood (Use Disposable Spatula) Prep->Weigh Double Gloves Clean 3. Neutralize: Wipe Area with 5% NaHCO3 Weigh->Clean Cap Vial First Waste 4. Disposal: Solid Waste (Halogenated Tag) Clean->Waste

Caption: Step-by-step workflow emphasizing the neutralization step often missed in standard protocols.

Waste Disposal & Emergency Response

Disposal Strategy: This compound contains Bromine (Halogen) and a Phenol ring.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin.

  • Liquid Waste: Must go into Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as this increases disposal costs and complexity.

  • Drain Disposal: STRICTLY PROHIBITED . Phenols are toxic to aquatic life (GHS H400).[3]

Emergency Spills:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or bicarb solution) to dampen, then scoop.

  • Skin Contact:

    • Immediate: Wash with copious soap and water for 15 minutes.

    • Specific: If available, use PEG-300 (Polyethylene Glycol) or a specialized phenol decontamination spray.[1] Water alone can sometimes increase phenol absorption by spreading it over a larger surface area if not flushed continuously.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from HBr is rapid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000. [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenol (CAS 108-95-2) and Thiazoles.[1] (Used for GHS Classification logic). [Link][1]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.